cis-ACCP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXISPZIHYKQD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
cis-ACCP: A Selective Inhibitor of Matrix Metalloproteinases MMP-2 and MMP-9
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
cis-ACCP, a carbamoylphosphonate-based compound, has emerged as a promising selective inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). These two zinc-dependent endopeptidases are key players in the degradation of the extracellular matrix (ECM), a process integral to both normal physiological tissue remodeling and pathological conditions such as tumor invasion and metastasis. The selective inhibition of MMP-2 and MMP-9 presents a targeted therapeutic strategy to impede the progression of various cancers. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its evaluation, and its putative mechanism of action within relevant signaling pathways.
Quantitative Inhibitory Activity
This compound demonstrates a preferential inhibition of MMP-2 over MMP-9, as evidenced by its half-maximal inhibitory concentration (IC50) values. The inhibitory potency of this compound against these and other related MMPs is crucial for understanding its selectivity profile.
| Enzyme | IC50 (µM) |
| MMP-2 | 4[1] |
| MMP-9 | 20[1] |
| Other MMPs | Data not available in the public domain. Further research is needed to fully characterize the selectivity profile of this compound against a broader panel of matrix metalloproteinases. |
| Table 1: In vitro inhibitory activity of this compound against MMP-2 and MMP-9.[1] |
Mechanism of Action and Signaling Pathways
Matrix metalloproteinases, particularly MMP-2 and MMP-9, are critical downstream effectors in various signaling cascades that promote cancer cell invasion and metastasis. The activation of receptor tyrosine kinases (RTKs) by growth factors such as Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF) can initiate intracellular signaling through pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade (Ras-Raf-MEK-ERK). This signaling upregulates the transcription of MMP-2 and MMP-9 genes. Once synthesized and secreted as inactive zymogens (pro-MMP-2 and pro-MMP-9), they are activated at the cell surface.
This compound is thought to exert its inhibitory effect by chelating the essential zinc ion within the catalytic domain of active MMP-2 and MMP-9, thereby blocking their enzymatic activity. This prevents the degradation of ECM components like type IV collagen, a major constituent of the basement membrane. By inhibiting ECM degradation, this compound effectively blocks a crucial step in the metastatic cascade.
Experimental Protocols
MMP-2/MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound against MMP-2 and MMP-9.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant human MMP-2 and MMP-9 (catalytic domain).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the diluted this compound solutions to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme). c. Add a solution of either MMP-2 or MMP-9 to each well (except the negative control) and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells. e. Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37°C for 30-60 minutes. f. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Antimetastatic Activity Model
This protocol describes a general approach to evaluate the efficacy of this compound in reducing tumor metastasis in a murine model.
Workflow:
Methodology:
-
Animal Model and Cell Line:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c nude mice).
-
Select a highly metastatic cancer cell line (e.g., B16-F10 melanoma or Lewis Lung Carcinoma).
-
-
Procedure: a. Culture the selected cancer cells under standard conditions. b. Inject a suspension of the cancer cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the tail vein or footpad of the mice to establish experimental or spontaneous metastasis models, respectively. c. Randomly divide the animals into a control group and one or more treatment groups. d. Beginning on a predetermined schedule (e.g., 24 hours post-injection), administer this compound intraperitoneally (i.p.) or orally (p.o.) to the treatment groups at various dosages (e.g., 50, 250, 500 mg/kg) daily for a specified period (e.g., two weeks).[1] The control group receives the vehicle. e. Monitor the animals daily for signs of toxicity and measure primary tumor growth if applicable. f. At the end of the treatment period, euthanize the animals.
-
Metastasis Quantification: a. Excise the lungs and other relevant organs. b. Fix the organs in a suitable fixative (e.g., Bouin's solution). c. Count the number of visible metastatic nodules on the surface of the organs. d. For a more detailed analysis, tissues can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Data Analysis: a. Compare the number and size of metastatic nodules between the control and this compound-treated groups. b. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences. A reduction of 50-85% in metastasis formation has been reported for this compound depending on the dose.[1]
Conclusion
This compound is a selective inhibitor of MMP-2 and MMP-9 with demonstrated in vitro and in vivo activity. Its ability to preferentially target these key gelatinases, which are deeply implicated in the mechanisms of cancer invasion and metastasis, positions it as a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other selective MMP inhibitors. Further studies are warranted to fully elucidate its selectivity profile across the entire MMP family and to explore its efficacy in a broader range of preclinical cancer models.
References
Unraveling the Biological Activity of "cis-ACCP": An In-depth Analysis of a Term with Ambiguous Scientific Identity
For the attention of: Researchers, scientists, and drug development professionals.
The term "cis-ACCP" presents a significant ambiguity within publicly accessible scientific literature. While a specific chemical entity, cis-2-aminocyclohexylcarbamoylphosphonic acid , is indexed with the synonym "this compound" in chemical databases such as PubChem, there is a notable absence of published research detailing its biological activity, mechanism of action, or therapeutic potential. This guide will first present the known chemical identity of this compound. Subsequently, it will explore two plausible interpretations of the user's query that emerge from a broader search of related terms: the biological activity of synthetic peptides containing cis-4-amino-L-proline and the well-established pharmacology of cisplatin (B142131) , a cornerstone of cancer chemotherapy, along with its derivatives and combination therapies.
The Chemical Identity of this compound
A search for "this compound" in chemical databases reveals its identity as cis-2-aminocyclohexylcarbamoylphosphonic acid.
Table 1: Chemical Properties of cis-2-aminocyclohexylcarbamoylphosphonic acid
| Property | Value | Source |
| IUPAC Name | [(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid | PubChem[1] |
| Molecular Formula | C₇H₁₅N₂O₄P | PubChem[1] |
| Molecular Weight | 222.18 g/mol | PubChem[1] |
| CAS Number | 777075-44-2 | PubChem[1] |
Despite its clear chemical definition, extensive searches have not yielded any peer-reviewed publications detailing the biological activity of this specific compound. Therefore, the remainder of this guide will focus on related, biologically active compounds that might have been the intended subject of the query.
cis-4-amino-L-proline (cAmp) in Endomorphin-2 Analogues
One potential interpretation of the query relates to the use of a "cis-amino-proline" derivative in peptide synthesis. Research has been conducted on synthetic analogues of endomorphin-2, an endogenous opioid peptide, where the proline residue is replaced by cis-4-amino-L-proline (cAmp). These studies aimed to explore the impact of this structural modification on receptor binding and activity.
Biological Activity and Receptor Affinity
The primary biological activity assessed for these endomorphin-2 analogues is their binding affinity and functional activity at opioid receptors, particularly the µ-opioid receptor, which is the main target for endomorphin-2. The results indicate that the introduction of the cAmp residue significantly reduces the affinity for opioid receptors.
Table 2: Opioid Receptor Binding Affinity and Activity of Endomorphin-2 Analogues Containing cis-4-amino-L-proline
| Compound | Kᵢ (µ-opioid receptor) (nM) | GPI Assay (IC₅₀) |
| Cyclopeptide 9 | 660 | 1.4% inhibition at 1 µM |
| Linear Tetrapeptide Acid 13 | 2000 | 0% inhibition at 1 µM |
| Linear Tetrapeptide Amide 15 | 310 | 894 nM |
Data sourced from studies on synthetic endomorphin-2 analogues.
The data clearly demonstrate that these specific analogues containing cis-4-amino-L-proline are poor ligands for the µ-opioid receptor.
Experimental Protocols
The evaluation of these compounds typically involves standard pharmacological assays:
-
Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of the synthetic peptides to different opioid receptor subtypes (µ, δ, and κ). This involves competing the labeled ligand with increasing concentrations of the test compound in preparations of cell membranes expressing the receptor of interest.
-
Guinea Pig Ileum (GPI) Bioassay: A functional assay to assess the agonist or antagonist activity of the compounds at the µ-opioid receptor. The assay measures the inhibition of electrically induced contractions of the guinea pig ileum, a classic response mediated by µ-opioid receptor activation.
Cisplatin and its Derivatives in Cancer Therapy
A second, and perhaps more likely, interpretation of "this compound" could be a reference to cisplatin or a related platinum-based anticancer compound. The "cis" designation is crucial to the biological activity of cisplatin, cis-diamminedichloroplatinum(II).
Mechanism of Action
Cisplatin is a potent chemotherapeutic agent that exerts its cytotoxic effects primarily through interactions with DNA.
Caption: Mechanism of action of cisplatin.
Combination with STING Agonists
Recent advancements in immuno-oncology have explored the combination of DNA-damaging agents like cisplatin with activators of the innate immune system. One promising pathway is the Stimulator of Interferon Genes (STING) pathway. The rationale is that DNA damage induced by cisplatin can lead to the release of cytosolic DNA fragments, which are then detected by cGAS, leading to the production of cGAMP and subsequent activation of STING. This, in turn, can promote an anti-tumor immune response.
Caption: Synergistic activation of the cGAS-STING pathway by cisplatin.
Conclusion
The term "this compound" most specifically refers to cis-2-aminocyclohexylcarbamoylphosphonic acid , a compound for which there is no readily available information on its biological activity. It is plausible that the query intended to investigate either the role of cis-amino-proline derivatives in peptide chemistry or, more likely, the well-documented and clinically significant biological activity of cisplatin and its modern applications in combination with immunotherapy agents like STING agonists. Researchers and professionals in drug development should be aware of this ambiguity. While the specific molecule this compound remains uncharacterized in the public domain, the fields of peptide modification and platinum-based chemotherapy, particularly in the context of immuno-oncology, continue to be fertile grounds for discovery and innovation.
References
A Technical Guide to the Prospective Synthesis of cis-4-Amino-1-cyclohexyl-2,3-dimethyl-3-pyrrolidine-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, "cis-4-amino-1-cyclohexyl-2,3-dimethyl-3-pyrrolidine-2-carboxylic acid" (herein referred to as cis-ACCP) does not appear in publicly available chemical literature or databases. This guide, therefore, outlines established and robust synthetic strategies for analogous polysubstituted pyrrolidine (B122466) cores, providing a foundational blueprint for the prospective synthesis of this compound. The methodologies presented are based on well-documented, peer-reviewed chemical syntheses of structurally related compounds.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1] Its five-membered saturated nitrogen-containing ring system allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. The synthesis of polysubstituted pyrrolidines with specific stereochemistry, such as the target this compound, is a significant challenge that requires advanced synthetic methodologies. This guide will detail several powerful strategies for the stereoselective construction of substituted pyrrolidines.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections and corresponding synthetic strategies. The core challenge lies in the stereocontrolled formation of the tetrasubstituted pyrrolidine ring, specifically controlling the cis relationship between the C2-carboxylic acid, C3-methyl, and the C4-amino groups.
Logical Workflow for Retrosynthesis
Caption: Retrosynthetic approach for this compound.
Key Synthetic Strategies for Substituted Pyrrolidines
Several powerful methods have been developed for the stereoselective synthesis of substituted pyrrolidines. The following sections will detail the experimental protocols for the most promising approaches for the synthesis of this compound.
[3+2] Cycloaddition of Azomethine Ylides
One of the most versatile methods for constructing pyrrolidine rings is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[1][2][3] The stereochemistry of the final product can be controlled by the geometry of the alkene and the nature of the substituents on the azomethine ylide.
Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition
This protocol is adapted from the synthesis of densely substituted pyrrolidines using a silver catalyst.[4][5]
-
Preparation of the Imino Ester: To a solution of the desired α-amino acid ester (e.g., a derivative that will become the C2-carboxylate and N1-cyclohexyl portion of this compound) in a suitable aprotic solvent (e.g., toluene), add an equimolar amount of an aldehyde or ketone. The mixture is stirred over a drying agent (e.g., MgSO₄) for 2-4 hours to form the corresponding imino ester.
-
In Situ Generation of the Azomethine Ylide and Cycloaddition: To the solution containing the imino ester, add the alkene dipolarophile (e.g., a substituted alkene that will form the C3-C4 bond of the pyrrolidine ring). To this mixture, add a catalytic amount of a silver salt (e.g., Ag₂CO₃, 5-10 mol%).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired polysubstituted pyrrolidine.
Illustrative Workflow for [3+2] Cycloaddition
Caption: Workflow for [3+2] cycloaddition synthesis.
Stereoselective Hydrogenation of Substituted Pyrroles
Another powerful strategy involves the synthesis of a substituted pyrrole ring followed by a stereoselective hydrogenation to yield the desired pyrrolidine. The directing effect of existing substituents on the pyrrole ring can lead to high diastereoselectivity in the hydrogenation step.[6][7]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
This protocol is based on the rhodium-on-alumina catalyzed hydrogenation of highly substituted pyrroles.[6]
-
Pyrrole Synthesis: Synthesize the appropriately substituted pyrrole precursor. This can be achieved through various methods, such as the Paal-Knorr synthesis or other multicomponent reactions.
-
Hydrogenation Reaction: The substituted pyrrole is dissolved in a suitable solvent (e.g., methanol, ethanol). A heterogeneous catalyst, such as rhodium-on-alumina (Rh/Al₂O₃) or platinum on carbon (Pt/C), is added to the solution.
-
Reaction Conditions: The reaction mixture is placed in a high-pressure hydrogenation apparatus. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi). The reaction is stirred vigorously at room temperature or with gentle heating for 24-48 hours.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the stereochemically defined pyrrolidine.
Table 1: Quantitative Data for Pyrrolidine Synthesis via Hydrogenation
| Catalyst | Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Rh/Al₂O₃ | 2-ketoester substituted pyrrole | >95:5 | High | [6] |
| Pt/C | 2,5-disubstituted pyrrole | cis isomer favored | Good | [6] |
Other Promising Synthetic Approaches
Beyond the two detailed methods, other strategies could be adapted for the synthesis of this compound:
-
Synthesis from Chiral Precursors: Starting from commercially available chiral building blocks like 4-hydroxyproline (B1632879) can provide a scaffold with pre-defined stereocenters, simplifying the stereochemical challenges.[8][9]
-
Intramolecular Cyclization Strategies: The formation of the pyrrolidine ring can also be achieved through intramolecular reactions, such as the N-heterocyclization of primary amines with diols or the intramolecular amination of unactivated C-H bonds.[10]
Conclusion
While the specific compound "cis-4-amino-1-cyclohexyl-2,3-dimethyl-3-pyrrolidine-2-carboxylic acid" is not documented in the current chemical literature, its synthesis is feasible through established methodologies for constructing polysubstituted pyrrolidine rings. The strategies of [3+2] cycloaddition of azomethine ylides and stereoselective hydrogenation of pyrrole precursors offer robust and versatile pathways to control the required stereochemistry. The experimental protocols and workflows provided in this guide serve as a comprehensive starting point for researchers and drug development professionals aiming to synthesize this compound and other novel, structurally complex pyrrolidine derivatives. Further optimization of reaction conditions and choice of starting materials will be crucial for a successful synthetic campaign.
References
- 1. enamine.net [enamine.net]
- 2. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. | Semantic Scholar [semanticscholar.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
In-Depth Technical Guide to Structural Analogs of cis-ACCP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core principles and methodologies related to the structural analogs of cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP). Due to the limited availability of publicly accessible data on direct structural analogs of this compound, this guide will focus on the broader, yet structurally relevant, class of cyclic aminophosphonic acids. These compounds share key structural motifs with this compound, namely a cyclic amine backbone and a phosphonic acid group, and are recognized for their diverse biological activities. This guide will delve into their synthesis, biological evaluation, and the signaling pathways they modulate, providing a foundational understanding for researchers in drug discovery and development.
Introduction to this compound and the Rationale for Analog Development
This compound is an organic compound featuring a cyclohexane (B81311) ring with an amino group and a carbamoylphosphonic acid group in a cis-configuration. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, its structural components suggest potential interactions with biological targets that recognize amino acids or phosphate-containing molecules. Aminophosphonic acids, as a class, are known to be structural analogs of amino acids and transition state mimics for peptide hydrolysis, leading to their investigation as enzyme inhibitors, antibacterial agents, and anticancer therapeutics.[1][2][3][4]
The development of structural analogs of parent compounds like this compound is a cornerstone of medicinal chemistry. The primary goals of creating analogs include:
-
Improving Potency and Efficacy: Fine-tuning the structure to enhance binding affinity and biological response.
-
Enhancing Selectivity: Modifying the structure to minimize off-target effects and reduce toxicity.
-
Optimizing Pharmacokinetic Properties: Altering the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidating Structure-Activity Relationships (SAR): Understanding how specific structural features contribute to biological activity to guide further rational drug design.
Synthesis of Cyclic Aminophosphonic Acid Analogs
The synthesis of cyclic aminophosphonic acids, which serve as structural surrogates for direct this compound analogs in this guide, can be achieved through various established synthetic routes. A prevalent and versatile method is the Kabachnik-Fields reaction .[5][6]
General Synthesis Workflow: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). For the synthesis of cyclic aminophosphonates, a cyclic amine or a precursor that undergoes cyclization can be utilized.
Caption: General workflow for the synthesis of cyclic α-aminophosphonic acids via the Kabachnik-Fields reaction.
Detailed Experimental Protocol: Synthesis of a Representative Cyclic α-Aminophosphonate
This protocol is a generalized procedure based on typical Kabachnik-Fields reaction conditions.
-
Reaction Setup: To a solution of the cyclic amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or solvent-free) in a round-bottom flask, add the dialkyl phosphite (1.0 eq).
-
Catalyst (Optional): While the reaction can proceed without a catalyst, various Lewis acids (e.g., InCl₃, ZrCl₄) or Brønsted acids can be added to improve the reaction rate and yield.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C) for a period ranging from a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude cyclic α-aminophosphonate ester by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Hydrolysis to the Phosphonic Acid: Dissolve the purified ester in a suitable solvent and treat with an acid (e.g., concentrated HCl) or a silylating agent (e.g., TMSBr) followed by hydrolysis to cleave the ester groups and yield the final cyclic α-aminophosphonic acid.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Biological Evaluation of Aminophosphonic Acid Analogs
The biological activity of aminophosphonic acids is often assessed through their ability to inhibit specific enzymes. Phosphonates can act as transition-state analog inhibitors of enzymes that process carboxylate or phosphate (B84403) substrates, such as proteases and phosphatases.[7]
Enzyme Inhibition Assays
A standard method to evaluate the potency of an enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀).
Table 1: Quantitative Data for a Hypothetical Cyclic Aminophosphonic Acid Analog as an Enzyme Inhibitor
| Analog ID | Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type |
| CAAP-1 | Generic Protease | Spectrophotometric | Chromogenic Peptide | 15.2 | Competitive |
| CAAP-2 | Generic Phosphatase | Fluorometric | Fluorogenic Phosphate | 8.7 | Non-competitive |
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the IC₅₀ of a test compound against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the chromogenic or fluorogenic substrate in the assay buffer.
-
Prepare a series of dilutions of the test compound (e.g., a cyclic aminophosphonic acid) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the test compound to the wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme and buffer, no substrate).
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. A standard operating procedure for enzymatic activity inhibition assays provides further detailed guidance.[8]
-
Caption: Workflow for a typical enzyme inhibition assay.
Signaling Pathways Modulated by Aminophosphonic Acid Derivatives
The specific signaling pathways modulated by direct analogs of this compound are not well-defined in the literature. However, based on the known biological activities of the broader class of aminophosphonic acids, several potential pathways can be inferred. For example, if an analog inhibits a key kinase or phosphatase, it could impact major signaling cascades.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a cyclic aminophosphonic acid analog ("CAAP-Inhibitor") blocks a critical kinase in a generic signaling pathway, thereby preventing the downstream activation of a transcription factor and subsequent gene expression.
Caption: Hypothetical inhibition of a signaling pathway by a cyclic aminophosphonic acid analog.
Conclusion
While direct structural analogs of this compound are not extensively characterized in the public domain, the broader class of cyclic aminophosphonic acids provides a valuable framework for understanding their potential synthesis, biological activities, and mechanisms of action. The methodologies and concepts presented in this guide, including the Kabachnik-Fields reaction for synthesis and enzyme inhibition assays for biological evaluation, are fundamental to the exploration of this chemical space. Future research focused on the synthesis and characterization of direct this compound analogs will be crucial for elucidating their specific biological roles and therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent synthesis of aminophosphonic acids as potential biological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of cis-4-Hydroxy-L-proline in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4-Hydroxy-L-proline (cis-ACCP or CHP), a proline analog, serves as a potent inhibitor of collagen synthesis and deposition, thereby playing a critical role in the remodeling of the extracellular matrix (ECM). Its mechanism of action is centered on its incorporation into procollagen (B1174764) chains, which disrupts the formation of the stable triple-helical structure essential for collagen secretion and fibril assembly. This disruption leads to an accumulation of misfolded procollagen within the endoplasmic reticulum (ER), initiating the Unfolded Protein Response (UPR) or ER stress, and subsequent degradation of the non-helical collagen. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, quantitative data on its effects on collagen metabolism, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action: Disruption of Collagen Triple Helix Formation and Induction of ER Stress
This compound is an analog of L-proline, a key amino acid in the repeating Gly-X-Y sequence of collagen, where Y is frequently proline or hydroxyproline. During protein synthesis, this compound is incorporated into the nascent procollagen polypeptide chains in place of proline. The stereochemistry of this compound, specifically the cis conformation of the hydroxyl group at the C4 position, prevents the procollagen chains from adopting the polyproline II-type helix necessary for the three chains to wind into a stable, triple-helical conformation.[1][2]
This failure to form a proper triple helix results in the accumulation of misfolded or unfolded procollagen molecules within the lumen of the endoplasmic reticulum. This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress.[3] The UPR is a signaling pathway aimed at restoring ER homeostasis by upregulating ER chaperones to aid in protein folding, inhibiting general protein synthesis to reduce the load on the ER, and, if the stress is prolonged or severe, inducing apoptosis. Key markers of ER stress, such as the glucose-regulated protein-78 (GRP78) and the pro-apoptotic transcription factor GADD153, are upregulated in response to this compound treatment.[3]
Furthermore, the non-helical procollagen is recognized by the cell's quality control machinery as defective and is targeted for degradation.[2] This degradation primarily occurs through an intracellular, lysosomal pathway.[1] Consequently, this compound not only inhibits the secretion of mature collagen into the extracellular space but also enhances the degradation of newly synthesized collagen, effectively reducing the net deposition of collagen.[1][2] While this compound potently inhibits collagen accumulation, it has also been observed to affect the secretion of non-collagenous proteins in some systems.[4]
Quantitative Data on the Effects of this compound on Collagen Metabolism
The following table summarizes the quantitative effects of this compound on collagen synthesis and degradation in freshly isolated chick tendon fibroblasts.[1]
| Parameter | Control | This compound Treated |
| Collagen Synthesis (% of Total Protein Synthesis) | 25% | 7% |
| Degradation of Newly Synthesized Collagen | 8% | 25% |
Experimental Protocols
In Vitro Assay for this compound-Induced Collagen Degradation in Fibroblasts
This protocol is adapted from the study of Neblock and Berg (1982) on freshly isolated embryonic chick tendon cells.[1]
Objective: To quantify the effect of this compound on the synthesis and intracellular degradation of newly synthesized collagen.
Materials:
-
Freshly isolated embryonic chick tendon fibroblasts
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
cis-4-hydroxy-L-proline (CHP)
-
Radioactive L-proline (e.g., [3H]-proline)
-
Trichloroacetic acid (TCA)
-
Dialysis tubing
-
Scintillation counter and fluid
-
Lysosomal inhibitors (optional, e.g., chloroquine (B1663885), ammonium (B1175870) chloride)
Methodology:
-
Cell Culture: Freshly isolated embryonic chick tendon cells are maintained in a suspension culture.
-
Treatment: The cells are incubated in the presence of this compound for 6 hours. A control group without this compound should be run in parallel.
-
Metabolic Labeling: During the incubation period, the cells are metabolically labeled with a radioactive proline analog to track the synthesis of new proteins, including collagen.
-
Protein Precipitation: At the end of the incubation, the total newly synthesized protein is precipitated using an appropriate method, such as trichloroacetic acid (TCA) precipitation.
-
Quantification of Collagen Synthesis: The proportion of radioactivity incorporated into collagen relative to the total protein is determined. This can be achieved through techniques like bacterial collagenase digestion, where the difference in radioactivity before and after digestion represents the amount of collagen.
-
Quantification of Collagen Degradation: The amount of degraded, newly synthesized collagen is measured by quantifying the amount of dialyzable, radioactive peptides in the culture medium and cell lysate.
-
(Optional) Inhibition of Lysosomal Degradation: To confirm the involvement of the lysosomal pathway, the experiment can be repeated in the presence of lysosomal inhibitors such as chloroquine or ammonium chloride. A reduction in the degradation of the non-helical, analog-containing collagen in the presence of these inhibitors would support a lysosomal degradation mechanism.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced ER Stress
Caption: this compound induces ER stress and collagen degradation.
Experimental Workflow for Quantifying this compound Effects
Caption: Workflow for analyzing this compound's effects.
Implications for Drug Development
The ability of this compound to inhibit collagen deposition makes it a molecule of interest for therapeutic applications in fibrotic diseases, which are characterized by excessive ECM accumulation. Conditions such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma could potentially benefit from strategies that target collagen synthesis and deposition. The induction of ER stress and subsequent apoptosis in highly proliferating, collagen-producing cells could also be explored in the context of cancer therapy, particularly for tumors with a significant stromal component. However, the potential for off-target effects on non-collagenous protein secretion and general cellular toxicity necessitates further investigation and the development of targeted delivery systems.
References
- 1. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro studies of cis-ACCP
An In-Depth Technical Guide to In Vitro Studies of cis-Diamminedichloridoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Diamminedichloridoplatinum(II), commonly known as cisplatin (B142131) (and occasionally referred to as cis-ACCP), is a cornerstone of chemotherapeutic regimens for a variety of solid tumors, including ovarian, testicular, bladder, lung, and head and neck cancers.[1][2] Its mode of action is primarily linked to its ability to form crosslinks with DNA, which obstructs DNA repair mechanisms, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[1] Despite its clinical efficacy, challenges such as intrinsic or acquired drug resistance and significant side effects necessitate ongoing research to understand its precise molecular mechanisms and to develop more effective therapeutic strategies.[2]
This technical guide provides an in-depth overview of the core in vitro methodologies and scientific findings related to cisplatin. It is designed to serve as a comprehensive resource for professionals in the field of cancer research and drug development, summarizing key experimental protocols, quantitative data, and the complex signaling pathways modulated by this potent anticancer agent.
Core Mechanism of Action
The cytotoxic effects of cisplatin are initiated once the neutral molecule enters the cell. The intracellular environment, characterized by a low chloride concentration (~3-20 mM), facilitates the hydrolysis of cisplatin.[3] In this process, the chloride ligands are replaced by water molecules, transforming the compound into a positively charged, aquated species.[3] This activated form of cisplatin is highly reactive and readily binds to the N7 reactive centers on purine (B94841) bases, primarily guanine, within the DNA structure.[1][3]
This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent purine bases.[1] These adducts create a localized kink in the DNA double helix, which disrupts DNA replication and transcription.[3][4] The cellular machinery recognizes this DNA damage, triggering cell cycle arrest, typically at the G2 phase, and ultimately leading to programmed cell death, or apoptosis.[3][5]
Quantitative Data from In Vitro Studies
Quantitative analysis of cisplatin's effects in vitro is fundamental to understanding its potency and the mechanisms of resistance. However, a significant challenge in the field is the high degree of variability in reported cytotoxicity data, such as the half-maximal inhibitory concentration (IC50). A meta-analysis of studies published between 2018 and 2022 revealed that the heterogeneity of cisplatin IC50 values for common cell lines like HeLa, HepG2, and MCF-7 was over 99.7%, suggesting that differences are due to experimental variables rather than chance.[6] This highlights the importance of consistent internal controls and standardized protocols.
Despite this variability, relative comparisons within a single study provide valuable insights. For instance, a study on the development of cisplatin resistance in CC531 rat colon adenocarcinoma cell lines demonstrated a clear correlation between the level of resistance and changes in drug accumulation and intracellular detoxification pathways.[7]
Table 1: Characterization of Cisplatin Resistance in CC531 Cell Sublines
| Cell Line | Relative Resistance (Fold-Increase vs. Parent) | Relative Drug Accumulation (Fold-Decrease vs. Parent) | Relative Glutathione (B108866) Level (Fold-Increase vs. Parent) |
|---|---|---|---|
| RLS | 0.5 (More Sensitive) | Not Reported | Not Reported |
| CC531 (Parent) | 1.0 | 1.0 | 1.0 |
| RL2 | 6.0 | ~2.5 | ~2.0 |
| RL4 | 20.0 | 5.0 | 4.0 |
(Data summarized from a study on CC531 rat colon adenocarcinoma sublines.[7])
Key Experimental Protocols
A variety of in vitro assays are employed to investigate the cellular and molecular responses to cisplatin treatment. Below are detailed methodologies for three key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., A549 non-small cell lung cancer cells) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[8]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of cisplatin (e.g., ranging from 2.5 µM to 80 µM).[8] Control wells receive medium without the drug.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ humidified incubator.[8][9]
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 4 hours.[8]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm). The results are used to calculate the IC50 value.[6]
-
DNA Damage Evaluation: Comet Assay
The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head (undamaged DNA) are proportional to the amount of DNA damage.[10]
-
Protocol Outline:
-
Cell Preparation: A suspension of single cells treated with cisplatin is prepared.
-
Embedding: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to dissolve cellular and nuclear membranes, leaving behind the DNA as nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer, and an electric field is applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using an epifluorescence microscope.[10]
-
Analysis: Image analysis software is used to quantify the DNA content in the comet head and tail to determine the extent of DNA damage.
-
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and is crucial for investigating the signaling pathways affected by cisplatin.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol Outline:
-
Protein Extraction: Cells treated with cisplatin are lysed to extract total cellular proteins.
-
Gel Electrophoresis: The protein lysates are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.
-
Membrane Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., p53, Caspase-3, Puma).[11] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which is captured on film or with a digital imager. Tubulin or actin is often used as a loading control.[11]
-
Signaling Pathways Modulated by Cisplatin
Cisplatin-induced DNA damage activates a complex network of signaling pathways that collectively determine the cell's fate. The tumor suppressor protein p53 plays a central role in this response.
p53-Dependent Apoptosis
In many cancer cells with functional p53, cisplatin-induced DNA damage leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins from the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and Bax.[11] These proteins translocate to the mitochondria, causing mitochondrial outer membrane permeabilization (MOMP), which releases cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates Caspase-9, the initiator caspase. Caspase-9, in turn, activates the executioner caspase, Caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[11]
p53-Independent Apoptosis
Cisplatin can also induce apoptosis in cells lacking functional p53. Studies on certain platinum iodido complexes, which serve as analogs to cisplatin, have revealed a p53-independent pathway.[11][12] In these cases, cell death can be triggered through the activation of Bid, another pro-apoptotic Bcl-2 family protein.[12] The activation of Bid can also lead to MOMP and the subsequent activation of the caspase cascade, bypassing the need for p53. This highlights the versatility of platinum compounds in inducing cell death and is a critical area of investigation for overcoming p53-related drug resistance.
Mechanisms of In Vitro Resistance
Cancer cells can develop resistance to cisplatin through a variety of mechanisms, which often involve a combination of factors.
-
Reduced Intracellular Accumulation: Resistant cells may exhibit decreased uptake or increased efflux of the drug, lowering the intracellular concentration of cisplatin available to bind to DNA.[2][7]
-
Increased Detoxification: Elevated levels of intracellular nucleophiles, particularly glutathione (GSH) and metallothioneins, can sequester and inactivate cisplatin before it reaches the nucleus.[5][7]
-
Enhanced DNA Repair: Increased activity of DNA repair pathways, such as the nucleotide excision repair (NER) system, can more efficiently remove cisplatin-DNA adducts, allowing the cell to survive the damage.[2][5]
-
Altered Signaling Pathways: Changes in oncogene and protein kinase signal transduction pathways can promote cell survival and inhibit apoptosis, even in the presence of DNA damage.[5] For example, activation of the STAT3 protein has been implicated in cisplatin resistance in lung cancer.[8]
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of cis-diamminedichloroplatinum(II) resistance: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ccij-online.org [ccij-online.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New Findings in the Signaling Pathways of cis and trans Platinum Iodido Complexes' Interaction with DNA of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cisplatin as a Therapeutic Target in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation of cisplatin (B142131), a cornerstone chemotherapeutic agent in cancer research. This document details the molecular mechanisms of cisplatin, its signaling pathways, and key experimental protocols for its evaluation, with a particular focus on its application in solid tumors, including adenoid cystic carcinoma (ACC).
Introduction to Cisplatin
Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapy drug used in the treatment of a wide range of cancers, including testicular, ovarian, bladder, head and neck, and lung cancers.[1][2] Its primary mechanism of action involves binding to DNA, which triggers a cascade of cellular events culminating in apoptosis, or programmed cell death.[1][2] While effective, the development of cisplatin resistance and its associated toxicities remain significant clinical challenges.[1] This guide explores the validation of cisplatin's efficacy and the molecular pathways that underpin its anticancer activity.
Mechanism of Action and Signaling Pathways
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation, forming a reactive, positively charged platinum complex. This complex then binds to the N7 reactive center of purine (B94841) residues in DNA, leading to the formation of DNA adducts.[2] These adducts, predominantly 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases, distort the DNA double helix, interfere with DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis.[3]
The cellular response to cisplatin-induced DNA damage involves the activation of multiple signaling pathways. These pathways can lead to either DNA repair and cell survival or the initiation of apoptosis if the damage is too extensive to be repaired.
Cisplatin-Induced Apoptotic Signaling Pathway
The primary pathway leading to cell death upon cisplatin treatment is the intrinsic apoptotic pathway, which is initiated by cellular stress such as DNA damage.[1] Key events in this pathway include:
-
DNA Damage Recognition: The DNA adducts formed by cisplatin are recognized by cellular machinery, leading to the activation of stress-response kinases such as ATR (Ataxia Telangiectasia and Rad3-related).[3]
-
p53/p73 Activation: The tumor suppressor proteins p53 and p73 are activated in response to DNA damage. These transcription factors induce the expression of pro-apoptotic proteins, most notably from the Bcl-2 family, such as Bax and Bak.[2][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins translocate to the mitochondria and induce MOMP, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[1]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[1][4]
-
Apoptosis Execution: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4]
The extrinsic, or death receptor, pathway can also be activated by cisplatin. This pathway is initiated by the binding of ligands such as FasL to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[2]
Quantitative Data on Cisplatin Efficacy
The in vitro efficacy of cisplatin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values can vary significantly depending on the cancer cell line and the assay conditions.[5]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A2780 | Ovarian Carcinoma | ~2-5 | 24-72 | [4][5] |
| SKOV-3 | Ovarian Carcinoma | ~2-40 | 24 | [5] |
| MCF-7 | Breast Adenocarcinoma | ~5-20 | 48-72 | |
| HeLa | Cervical Carcinoma | ~3-15 | 48-72 | |
| HepG2 | Hepatocellular Carcinoma | ~4-25 | 48-72 | |
| HL-60 | Promyelocytic Leukemia | 1-3 (for ~50-60% inhibition) | 72-96 | [6] |
| UM-EC-1 | Endometrial Adenocarcinoma | 0.022 (µg/mL) | Not Specified | [7] |
| UM-EC-2 | Endometrial Adenocarcinoma | 0.56 (µg/mL) | Not Specified | [7] |
| Ovarian Carcinoma Lines (7 lines) | Ovarian Carcinoma | 0.1-0.45 (µg/mL) | Not Specified | [8] |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted with caution. Direct comparison between studies may not be appropriate due to variations in methodology.[5]
Preclinical in vivo studies have demonstrated the tumor growth inhibitory effects of cisplatin in various mouse models. For instance, in a Lewis lung cancer mouse model, cisplatin treatment significantly inhibited tumor growth.[9] In a KRAS-mutant lung cancer xenograft model, cisplatin also demonstrated significant tumor growth inhibition.[10]
In the context of adenoid cystic carcinoma (ACC), a rare salivary gland cancer, cisplatin has shown modest activity. A pilot study reported that 70% of patients with persistent, recurrent, or metastatic ACC had a favorable subjective response and objective tumor regression with cisplatin therapy.[11] A retrospective study of combination chemotherapy with cyclophosphamide, doxorubicin, and cisplatin (CAP) in ACC patients showed a response rate of 14.3% and a disease control rate of 85.7%.[12][13] The objective response rates for cisplatin as a single agent in ACC have been reported to be around 10%.[14]
Detailed Experimental Protocols
Validating the efficacy of cisplatin involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of cisplatin in complete culture medium. Remove the old medium from the wells and add 100 µL of the cisplatin dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with cisplatin at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays), which is specifically cleaved by active caspase-3. The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.
Protocol:
-
Cell Lysis: After cisplatin treatment, lyse the cells to release their contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Incubate a specific amount of cell lysate with the caspase-3 substrate in an appropriate reaction buffer.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration to determine the specific activity.
Conclusion
The validation of cisplatin as a therapeutic target in cancer research is a multifaceted process that relies on a deep understanding of its molecular mechanisms and the application of robust experimental methodologies. This guide has provided an overview of the key signaling pathways activated by cisplatin, quantitative data on its efficacy, and detailed protocols for essential validation assays. For researchers and drug development professionals, a thorough and standardized approach to target validation is crucial for advancing cancer therapy and overcoming the challenges of drug resistance. The continued investigation into the intricate cellular responses to cisplatin will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells [mdpi.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. DNA Fragmentation Assays for Apoptosis | PDF | Analytical Chemistry | Life Sciences [scribd.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. kumc.edu [kumc.edu]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Early Research on cis-ACCP: A Technical Guide for Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research surrounding cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP), a phosphinate-based inhibitor of matrix metalloproteinases (MMPs). This document details its inhibitory activity, experimental protocols for its evaluation, and the broader context of its mechanism of action and impact on cellular signaling pathways.
Quantitative Inhibition Data
Early studies on this compound focused on its potential as an anti-metastatic agent by targeting key metalloproteinases involved in extracellular matrix degradation. The primary targets identified were gelatinases, MMP-2 and MMP-9. The inhibitory potency of this compound against these enzymes is summarized below.
| Compound | Target MMP | IC50 (μM) | Notes |
| This compound | MMP-2 | 4 | Selective inhibitor.[1] |
| This compound | MMP-9 | 20 | Demonstrates selectivity for MMP-2.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the early evaluation of this compound.
Synthesis of cis-2-Aminocyclohexylcarbamoylphosphonic Acid (this compound)
While the full detailed synthesis from the primary literature by Hoffman et al. is proprietary, a general plausible synthetic route for carbamoylphosphonates can be outlined. The synthesis of phosphonate (B1237965) analogues often involves the reaction of an isocyanate with a phosphite, followed by deprotection steps. A representative workflow is depicted below.
Matrix Metalloproteinase Inhibition Assay
The inhibitory activity of this compound against MMPs is typically determined using a fluorometric assay. This method relies on the cleavage of a specific fluorogenic peptide substrate by the active enzyme, which results in an increase in fluorescence.
Principle: A quenched fluorogenic substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is used. The fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dpa) group. Upon cleavage of the Gly-Leu bond by an active MMP, the Mca and Dpa moieties are separated, leading to a measurable increase in fluorescence.
General Protocol:
-
Enzyme Activation: Recombinant human pro-MMP-2 and pro-MMP-9 are activated with an organomercurial compound like p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate buffer and serially diluted to obtain a range of concentrations for IC50 determination.
-
Assay Reaction:
-
Activated MMP enzyme is incubated with varying concentrations of this compound in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35) in a 96-well microplate.
-
The reaction is initiated by adding the fluorogenic substrate.
-
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each this compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Mechanism of Metalloproteinase Inhibition by Phosphinates
Phosphinate-based inhibitors like this compound act as transition-state analogues. The phosphinate group chelates the catalytic zinc ion (Zn2+) in the active site of the MMP. This binding mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.
Downstream Signaling Pathways
MMP-2 and MMP-9 are key regulators of the tumor microenvironment, and their inhibition can impact several downstream signaling pathways involved in cell proliferation, migration, and invasion. While direct studies on the signaling effects of this compound are limited in early research, inhibition of MMP-2 and MMP-9 is known to affect pathways such as:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies have shown that inhibition of MMP-2 and MMP-9 can lead to the downregulation of the PI3K/Akt signaling cascade.[1]
-
TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a cytokine involved in fibrosis and tumor progression. MMPs can activate latent TGF-β, and their inhibition can thus modulate TGF-β signaling.
-
VEGF Signaling: Vascular endothelial growth factor (VEGF) is a key promoter of angiogenesis. MMP-9 can release VEGF from the extracellular matrix, so its inhibition can lead to reduced angiogenesis.
Conclusion
The early research on this compound established it as a selective, orally active inhibitor of MMP-2 with anti-metastatic properties. Its mechanism of action is consistent with other phosphinate-based MMP inhibitors, involving chelation of the active site zinc ion. While its precise impact on a wide array of MMPs and detailed downstream signaling effects require further investigation, the initial findings highlight its potential as a therapeutic agent for diseases characterized by excessive MMP-2 activity, such as cancer metastasis. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Notes: cis-ACCP (Cisplatin) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ACCP, more commonly known as cisplatin (B142131) (cis-diamminedichloridoplatinum(II)), is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, and lung cancers.[1] Its primary mechanism of action involves binding to nuclear DNA, which forms DNA adducts that trigger a cascade of cellular responses culminating in apoptosis, or programmed cell death.[2] These application notes provide a comprehensive overview of the experimental protocols for utilizing cisplatin in a cell culture setting, aimed at researchers investigating its cytotoxic effects and underlying molecular mechanisms.
Mechanism of Action
Upon entering the cell, the chloride ligands of cisplatin are slowly displaced by water molecules in a process termed aquation. The aquated form of cisplatin is highly reactive and readily forms covalent bonds with the N7 position of purine (B94841) bases in DNA, primarily guanine.[2] This results in the formation of intrastrand and interstrand crosslinks.[3] These DNA adducts distort the DNA helix, which subsequently inhibits DNA replication and transcription.[2] This DNA damage is recognized by cellular machinery, activating signal transduction pathways that lead to cell cycle arrest and apoptosis.[3][4] Key signaling pathways implicated in cisplatin-induced apoptosis include the p53, MAPK, and JNK pathways.[3][5]
Data Presentation: Cisplatin IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for cisplatin can vary significantly depending on the cell line and the duration of exposure. The following table summarizes representative IC50 values for cisplatin in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | ~1-10[6] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified |
| HepG2 | Liver Cancer | 48 | ~5-20[6] |
| HepG2 | Liver Cancer | 72 | ~2-15[6] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified |
| H460 | Non-small cell lung carcinoma | Not Specified | Not Specified |
| H520 | Non-small cell lung carcinoma | Not Specified | Not Specified |
| C33-A | Cervical Cancer | Not Specified | Not Specified |
| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified |
| PC12 | Pheochromocytoma | 24 | ~3.5 µg/ml[7] |
| SH-SY5Y | Neuroblastoma | 24 | ~32.27[8] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific cell line and assay.
Experimental Protocols
General Cell Culture and Treatment with Cisplatin
This protocol provides a basic framework for culturing and treating adherent mammalian cells with cisplatin.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Cisplatin (this compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count. Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Cisplatin Preparation: Prepare a stock solution of cisplatin in a suitable solvent (e.g., 0.9% saline or DMF, depending on the manufacturer's instructions). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After overnight incubation, remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of cisplatin. Include a vehicle control (medium with the solvent used to dissolve cisplatin at the highest concentration used).
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following the incubation period, the cells can be analyzed using various assays such as cell viability, apoptosis, or cell cycle analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with cisplatin as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Following the cisplatin treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed and fragmented nuclei.
Materials:
-
Cells cultured and treated with cisplatin on glass coverslips in a 24-well plate
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Procedure:
-
After the desired cisplatin treatment time, carefully remove the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Hoechst 33342 staining solution to each well, ensuring the coverslips are fully covered.[9]
-
Incubate for 10-15 minutes at room temperature, protected from light.[9]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the nuclear morphology using a fluorescence microscope with a DAPI filter set. Apoptotic nuclei will appear condensed and brightly stained, and may be fragmented.[10][11]
Mandatory Visualizations
Caption: Experimental workflow for this compound (cisplatin) treatment in cell culture.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for the Use of cis-ACCP in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing cis-ACCP, a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and, to a lesser extent, MMP-9, in gelatin zymography assays. This guide is intended to assist researchers in accurately assessing the activity of these gelatinases in various biological samples.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key enzymes in this family, playing significant roles in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer invasion and metastasis.[2][3] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of MMP-2 and MMP-9. This method involves the separation of proteins by electrophoresis on a polyacrylamide gel containing gelatin, the substrate for these enzymes.[4] After electrophoresis, the gel is incubated in a buffer that allows the renatured MMPs to digest the gelatin.[4] Subsequent staining reveals areas of enzymatic activity as clear bands against a stained background.[4]
This compound is an orally active, antimetastatic and selective inhibitor of MMP-2. It also shows inhibitory activity against MMP-9, with reported IC50 values of 4 µM and 20 µM, respectively. The use of this compound in zymography allows for the confirmation of MMP-2 and MMP-9 activity and the investigation of the inhibitory effects of this compound on gelatinase activity.
Data Presentation
The inhibitory effect of this compound on MMP-2 and MMP-9 activity can be quantified and summarized for clear comparison. Densitometric analysis of the clear bands on the zymogram allows for the determination of the percentage of inhibition at various concentrations of this compound.
| Inhibitor | Target MMP | IC50 (µM) | Recommended Starting Concentration for Zymography |
| This compound | MMP-2 | 4 | 10 µM |
| This compound | MMP-9 | 20 | 50 µM |
Note: The optimal concentration for inhibition in zymography may vary depending on the sample type and MMP concentration. A dose-response experiment is recommended.
Experimental Protocols
This section provides a detailed methodology for performing gelatin zymography and for incorporating this compound as an inhibitor.
Materials and Reagents
-
Protein Sample: Conditioned cell culture media, tissue extracts, or other biological fluids.
-
Reagents for Gel Electrophoresis: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, Ammonium persulfate (APS), Gelatin (from porcine skin).
-
Buffers and Solutions:
-
Sample Buffer (Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
Running Buffer: 25 mM Tris-HCl (pH 8.3), 192 mM glycine, 0.1% SDS.
-
Washing Buffer: 2.5% Triton X-100 in deionized water.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol (B129727) and 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Store at -20°C.
-
MMP Inhibitor Control (Optional): A broad-spectrum MMP inhibitor like GM6001 (Ilomastat) or Marimastat can be used as a positive control for inhibition.[1][5]
Experimental Workflow
The overall workflow for a zymography assay incorporating this compound is depicted below.
Caption: Workflow for Gelatin Zymography with MMP Inhibition.
Detailed Protocol
1. Sample Preparation [4]
-
For conditioned media: Centrifuge to remove cells and debris. The protein concentration can be determined for normalization.
-
For tissue extracts: Homogenize the tissue in a lysis buffer without EDTA or other chelating agents that would inhibit MMP activity. Centrifuge to pellet debris and collect the supernatant.
-
Mix the protein sample with non-reducing sample buffer. Do not heat the samples.
2. Gel Casting (10% SDS-PAGE with 0.1% Gelatin)
-
Prepare the separating gel solution containing 10% acrylamide/bis-acrylamide, Tris-HCl (pH 8.8), SDS, and 0.1% gelatin.
-
Add APS and TEMED to initiate polymerization and pour the gel.
-
Once the separating gel has polymerized, pour the stacking gel (4% acrylamide/bis-acrylamide, Tris-HCl pH 6.8, SDS, APS, and TEMED).
3. Electrophoresis [4]
-
Load equal amounts of protein into the wells of the gel.
-
Run the gel in running buffer at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
4. Gel Washing and Renaturation [1]
-
After electrophoresis, carefully remove the gel.
-
Wash the gel twice for 30 minutes each with washing buffer (2.5% Triton X-100) at room temperature with gentle agitation to remove SDS and allow for enzyme renaturation.
5. Incubation with this compound
-
This is the critical step for assessing the inhibitory effect of this compound.
-
Control Group: Incubate one gel (or a strip of the gel) in incubation buffer alone.
-
Inhibitor Group: Incubate a parallel gel (or another strip) in incubation buffer containing the desired concentration of this compound (e.g., 10 µM for MMP-2, 50 µM for MMP-9). To prepare, dilute the 10 mM stock solution of this compound into the incubation buffer.
-
Incubate the gels overnight (16-24 hours) at 37°C.
6. Staining and Destaining [4]
-
After incubation, stain the gels with Coomassie Brilliant Blue R-250 solution for 1 hour at room temperature.
-
Destain the gels with destaining solution until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been digested by MMPs.
7. Data Analysis
-
Image the gel using a gel documentation system.
-
The intensity of the clear bands can be quantified using densitometry software (e.g., ImageJ).
-
The percentage of inhibition can be calculated by comparing the band intensity of the this compound-treated lane to the control lane.
Signaling Pathways Involving MMP-2 and MMP-9
The expression and activity of MMP-2 and MMP-9 are regulated by complex signaling pathways, which are often dysregulated in diseases like cancer. Key pathways include the Transforming Growth Factor-beta (TGF-β), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Key signaling pathways regulating MMP-2 and MMP-9 expression.
TGF-β signaling, upon binding to its receptor, can activate the Smad pathway, leading to the transcription of MMP genes. The PI3K/Akt and MAPK pathways are also crucial regulators, often activated by growth factors and cytokines, and converge on transcription factors like NF-κB and AP-1 to drive MMP expression.[5]
Logical Relationship of Inhibition Assay
The use of this compound in a zymography assay serves as a crucial negative control to confirm the identity of the gelatinolytic bands.
Caption: Logic of using this compound as an inhibitor in zymography.
By comparing the results from the control and inhibitor-treated gels, researchers can confidently attribute the gelatinolytic activity to MMP-2 and/or MMP-9, thereby validating their findings.
References
Application Notes and Protocols for Preparing cis-ACCP Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ACCP (cis-2-aminocyclohexylcarbamoylphosphonic acid) is an orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), with IC50 values of 4 µM and 20 µM, respectively[1]. Accurate preparation of a stable stock solution is the first critical step for reliable and reproducible in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Synonyms | cis-2-Aminocyclohexylcarbamoylphosphonic acid | [2] |
| Molecular Formula | C₇H₁₅N₂O₄P | [2] |
| Molecular Weight | 222.18 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 777075-44-2 |
Stock Solution Preparation
Recommended Solvents and Storage
| Solvent | Recommended Storage Temperature | Shelf Life |
| DMSO | -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Note: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[1].
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for a different desired concentration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 222.18 g/mol x 1000 mg/g = 2.2218 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.22 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving the this compound:
-
Based on the actual weight of the this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 222.18 g/mol ) / 10 mmol/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use, sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
-
Experimental Workflow and Diagrams
Stock Solution Preparation Workflow
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound is known to inhibit the activity of MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix (ECM). This inhibition can impact cellular processes such as migration and invasion.
Caption: Inhibition of MMP-2/9 by this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
References
Application Notes and Protocols for Platinum-Based Compounds in Metastatic Cancer Models
A Focus on Carboplatin (B1684641) (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))
Disclaimer: The term "cis-ACCP" does not correspond to a recognized standard chemical entity in published cancer research. Based on the provided context of "cis-" and its application in metastatic cancer, this document will focus on a closely related and highly relevant platinum-based chemotherapeutic agent, Carboplatin . Carboplatin, with the chemical name cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a second-generation platinum analog of cisplatin (B142131) with a broad spectrum of antitumor activity.
These notes are intended for researchers, scientists, and drug development professionals working with in vitro and in vivo models of metastatic cancer.
Introduction
Metastatic cancer, the spread of cancer cells from the primary site to distant organs, remains the leading cause of cancer-related mortality.[1] Platinum-based drugs, such as cisplatin and its analog carboplatin, are cornerstones of chemotherapy regimens for a variety of solid tumors, including those with metastatic potential.[2][3] Carboplatin was developed to mitigate the severe toxicities associated with cisplatin while retaining significant anticancer efficacy.[1] Its mechanism of action, like other platinum agents, primarily involves the formation of DNA adducts, which inhibits DNA synthesis and repair, ultimately leading to cell death.[4]
This document provides an overview of the application of Carboplatin in metastatic cancer models, including its mechanism of action, experimental protocols for in vitro and in vivo evaluation, and a summary of its efficacy.
Mechanism of Action
Carboplatin exerts its cytotoxic effects through a mechanism similar to cisplatin. Once inside the cell, the dicarboxylate ligand of carboplatin is slowly replaced, allowing the platinum atom to form covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases. This results in the formation of intrastrand and interstrand DNA crosslinks.[4] These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, triggering cell cycle arrest and apoptosis.
Signaling Pathways Involved in Carboplatin-Induced Cytotoxicity
The DNA damage induced by carboplatin activates a complex network of signaling pathways. Key pathways include:
-
DNA Damage Response (DDR) Pathway: Activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors like p53 and CHK1/2, leading to cell cycle arrest and attempts at DNA repair.
-
p53-Mediated Apoptosis: If DNA damage is irreparable, the tumor suppressor protein p53 accumulates and transcriptionally activates pro-apoptotic genes such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway.
-
MAPK Pathways: The stress induced by DNA damage can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which can have context-dependent roles in either promoting survival or apoptosis.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-Based Chemotherapy of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Utilizing Cisplatin (cis-ACCP) to Investigate Angiogenesis
References
- 1. The antiangiogenic action of cisplatin on endothelial cells is mediated through the release of tissue inhibitor of matrix metalloproteinases-1 from lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. The antiangiogenic action of cisplatin on endothelial cells is mediated through the release of tissue inhibitor of matrix metalloproteinases-1 from lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin treatment increases survival and expansion of a highly tumorigenic side-population fraction by upregulating VEGF/Flt1 autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: cis-ACCP for the Inhibition of Fibrosis In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues, and ultimately organ dysfunction. A key cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile cells that secrete large amounts of ECM proteins, such as collagen. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that plays a central role in initiating and driving myofibroblast differentiation.[1][2]
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the ECM. The balance between ECM deposition and degradation is crucial for maintaining tissue homeostasis. Dysregulation of MMP activity is implicated in various pathological conditions, including fibrosis. MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are two MMPs that have been shown to be upregulated in fibrotic tissues and are involved in the activation of latent TGF-β.[3][4][5]
cis-ACCP (cis-2-Aminocyclohexylcarbamoylphosphonic acid) is a reversible and competitive inhibitor of MMP-2 and MMP-9. By targeting these specific MMPs, this compound presents a potential therapeutic strategy to modulate the fibrotic process. These application notes provide a framework for researchers to investigate the anti-fibrotic potential of this compound in in vitro models of fibrosis.
Proposed Mechanism of Action
The proposed anti-fibrotic mechanism of this compound is centered on its ability to inhibit the enzymatic activity of MMP-2 and MMP-9. This inhibition is hypothesized to interfere with the fibrotic cascade through one or both of the following pathways:
-
Inhibition of Latent TGF-β Activation: MMP-2 and MMP-9 can cleave the latency-associated peptide (LAP) from the latent TGF-β complex, releasing active TGF-β.[4] By inhibiting MMP-2 and MMP-9, this compound may reduce the levels of active TGF-β in the cellular microenvironment, thereby attenuating downstream pro-fibrotic signaling.
-
Modulation of ECM Remodeling: While excessive ECM deposition is a hallmark of fibrosis, the role of MMPs in this process is complex. They can contribute to tissue remodeling that, in some contexts, may exacerbate fibrosis.[6][7] By inhibiting MMP-2 and MMP-9, this compound may influence the overall ECM dynamics in a manner that is unfavorable for fibrotic progression.
Supporting Literature
The rationale for investigating this compound as an anti-fibrotic agent is supported by numerous studies implicating MMP-2 and MMP-9 in fibrosis:
-
Upregulation in Fibrosis: Increased levels of MMP-2 and MMP-9 have been observed in various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis.[3][8]
-
Role in TGF-β Signaling: Studies have shown that MMP-2 and MMP-9 can mediate the activation of TGF-β, a key driver of fibrosis.[4][5] Inhibition of these MMPs has been shown to reduce TGF-β1 release in certain cell types.[5]
-
Effects of MMP Inhibition: The use of broad-spectrum or specific MMP inhibitors has shown promise in reducing fibrosis in preclinical models. For example, the MMP inhibitor GM6001 has been shown to reduce fibrosis and senescence in a model of kidney injury.[9]
It is important to note that the role of MMP-2 and MMP-9 in fibrosis can be context-dependent, with some studies suggesting a protective role.[10][11] Therefore, the effect of this compound should be carefully evaluated in specific cellular and disease models.
Data Presentation
Quantitative data from experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions. Below are template tables for presenting typical results from in vitro fibrosis assays.
Table 1: Effect of this compound on Fibroblast Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 50 | |
| This compound | 100 |
Table 2: Effect of this compound on Gene Expression of Fibrotic Markers
| Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change) |
| COL1A1 | ||
| Vehicle Control | - | 1 |
| TGF-β1 (10 ng/mL) | - | |
| TGF-β1 + this compound | 1 | |
| TGF-β1 + this compound | 10 | |
| TGF-β1 + this compound | 50 | |
| ACTA2 (α-SMA) | ||
| Vehicle Control | - | 1 |
| TGF-β1 (10 ng/mL) | - | |
| TGF-β1 + this compound | 1 | |
| TGF-β1 + this compound | 10 | |
| TGF-β1 + this compound | 50 |
Table 3: Effect of this compound on Protein Expression of Fibrotic Markers
| Treatment | Concentration (µM) | Relative Protein Expression (Fold Change vs. TGF-β1) |
| α-SMA | ||
| Vehicle Control | - | |
| TGF-β1 (10 ng/mL) | - | 1 |
| TGF-β1 + this compound | 1 | |
| TGF-β1 + this compound | 10 | |
| TGF-β1 + this compound | 50 |
Table 4: Effect of this compound on Soluble Collagen Production
| Treatment | Concentration (µM) | Soluble Collagen (µg/mL) |
| Vehicle Control | - | |
| TGF-β1 (10 ng/mL) | - | |
| TGF-β1 + this compound | 1 | |
| TGF-β1 + this compound | 10 | |
| TGF-β1 + this compound | 50 |
Mandatory Visualizations
References
- 1. selvita.com [selvita.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of matrix metalloprotease-2 and MMP-9 in experimental lung fibrosis in mice | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Metalloproteinases and Their Inhibitors in Pulmonary Fibrosis: EMMPRIN/CD147 Comes into Play [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of matrix metalloproteinase-9 attenuates kidney fibrosis and cellular senescence in the transition from acute kidney injury to chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Diverse functions of matrix metalloproteinases during fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting cis-ACCP insolubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with cis-ACCP (cis-2-aminocyclohexylcarbamoylphosphonic acid). The following information is based on the known chemical properties of this compound and related phosphonic acid compounds.
Troubleshooting Guide & FAQs
Users may encounter challenges with the solubility of this compound during experiments. This section addresses common issues in a question-and-answer format.
Q1: My this compound is not dissolving in water. Why is this happening?
A1: this compound is a zwitterionic molecule, containing both a basic amino group and an acidic phosphonic acid group. At neutral pH, the molecule can form internal salts, leading to low aqueous solubility. The solubility of similar phosphonic acids is known to be highly pH-dependent.
Q2: How can I improve the solubility of this compound in aqueous solutions?
A2: To improve solubility, you can adjust the pH of your solvent.
-
Acidic Conditions: Protonating the amino group by lowering the pH (e.g., with dilute HCl) may increase solubility.
-
Basic Conditions: Deprotonating the phosphonic acid group by raising the pH (e.g., with dilute NaOH or ammonium (B1175870) hydroxide) is also a common strategy to enhance the solubility of phosphonic acids.
It is recommended to perform small-scale solubility tests to determine the optimal pH for your specific application.
Q3: What organic solvents can I use to dissolve this compound?
A3: Based on the chemical structure, this compound is a polar molecule. Therefore, it is predicted to have low solubility in nonpolar organic solvents. Polar aprotic solvents such as DMSO and DMF might be effective, but experimental verification is necessary.
Q4: I observe precipitation when I add my this compound stock solution to my cell culture media. What should I do?
A4: This is likely due to a change in pH or the presence of salts in the media that reduce the solubility of this compound.
-
Check the pH: Ensure the final pH of your experimental solution is one at which this compound is soluble.
-
Dilution: Try preparing a more dilute stock solution and adding it slowly to the media while stirring.
-
Solvent: If using an organic solvent like DMSO for your stock, ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced precipitation and toxicity.
Data Presentation
Predicted Solubility of this compound
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Aqueous (Acidic) | Dilute HCl | High | Protonation of the amino group increases polarity and interaction with water. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low to Moderate | Zwitterionic nature can lead to intermolecular interactions and reduced solubility. |
| Aqueous (Basic) | Dilute NaOH | High | Deprotonation of the phosphonic acid group forms a salt, which is typically more soluble in water. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can disrupt the intermolecular hydrogen bonding that may limit solubility. |
| Nonpolar Organic | Hexane, Toluene | Low | The high polarity of this compound is incompatible with nonpolar solvents. |
Experimental Protocols
General Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound at different pH values.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC for quantification
Method:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound to a known volume of each pH-adjusted solution.
-
Equilibrate the samples by rotating or shaking them at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if a chromophore is present, or HPLC).
-
Calculate the solubility at each pH.
General Workflow for Preparing a this compound Stock Solution
The following diagram illustrates a general workflow for preparing a stock solution of this compound, taking into account its potential solubility issues.
Signaling Pathway Information
Based on extensive searches of publicly available scientific literature, there is currently no specific information available regarding the biological target or the signaling pathway of this compound. Researchers are encouraged to perform target identification and mechanism of action studies to elucidate its biological function.
Logical Relationship for Investigating a Novel Compound's Signaling Pathway
The diagram below outlines a general logical workflow for investigating the signaling pathway of a novel compound like this compound.
Technical Support Center: Optimizing cis-ACCP Concentration for MMP-9 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-ACCP for the inhibition of Matrix Metalloproteinase-9 (MMP-9). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.
Quick Facts: this compound
| Property | Value | Reference |
| Full Chemical Name | cis-2-Aminocyclohexylcarbamoylphosphonic acid | |
| CAS Number | 777075-44-2 | |
| Molecular Formula | C₇H₁₅N₂O₄P | |
| Mechanism of Action | Reversible and competitive inhibitor of MMP-2 and MMP-9. | |
| IC₅₀ for MMP-9 | 20 µM | |
| IC₅₀ for MMP-2 | 4 µM |
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MMP-9?
A1: this compound (cis-2-Aminocyclohexylcarbamoylphosphonic acid) is a selective inhibitor of type IV collagen-specific matrix metalloproteinases, MMP-2 and MMP-9. It functions as a reversible and competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding and being cleaved.
Q2: What is the recommended starting concentration of this compound for my experiments?
A2: A good starting point for in vitro experiments is to use a concentration range around the IC₅₀ value. For MMP-9, the IC₅₀ is 20 µM. We recommend a dose-response experiment starting from 1 µM to 100 µM to determine the optimal concentration for your specific cell line and experimental conditions. One study has shown that at 100 µM, this compound can prevent 90% of tumor cell invasion in a Matrigel assay.
Q3: How should I prepare and store this compound?
A3: this compound is a crystalline solid. Carbamoylphosphonic acids are generally water-soluble at physiological pH and are stable. For cell culture experiments, we recommend preparing a concentrated stock solution in sterile water or PBS and then diluting it to the final working concentration in your cell culture medium. Store the stock solution at -20°C for long-term storage.
Q4: Can I use this compound in animal models?
A4: Yes, this compound has been shown to be orally active and effective in reducing metastasis formation in murine models. It is important to perform dose-escalation studies to determine the optimal and non-toxic dose for your specific animal model and administration route.
Q5: What are the main signaling pathways that regulate MMP-9 expression?
A5: MMP-9 expression is regulated by a complex network of signaling pathways. Key pathways include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are often activated by growth factors and cytokines, leading to the transcription of the MMP-9 gene.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of MMP-9 activity | - Incorrect concentration of this compound: The concentration may be too low for your experimental setup. - Degradation of this compound: Improper storage or handling of the inhibitor. - High MMP-9 expression in your system: The amount of enzyme may be too high for the inhibitor concentration. - Assay interference: Components in your sample or buffer may be interfering with the inhibitor or the assay itself. | - Perform a dose-response experiment with a wider concentration range of this compound. - Prepare fresh stock solutions of this compound and store them properly. - Quantify the amount of MMP-9 in your samples and adjust the inhibitor concentration accordingly. - Run appropriate controls, including a vehicle control and a positive control with a known MMP-9 inhibitor. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell confluency, passage number, or serum concentration can affect MMP-9 expression. - Pipetting errors: Inaccurate pipetting can lead to variations in inhibitor and enzyme concentrations. - Inconsistent incubation times: Variations in incubation times can affect the extent of inhibition. | - Standardize your cell culture protocol, ensuring consistent cell density and passage numbers. Use serum-free media for collecting conditioned media for zymography to avoid interference from serum proteins. - Calibrate your pipettes regularly and use appropriate pipetting techniques. - Use a timer to ensure consistent incubation times for all experiments. |
| Unexpected bands in gelatin zymography | - Presence of other gelatinases: Your samples may contain other MMPs (e.g., MMP-2) that can also degrade gelatin. - Protease contamination: Contamination from other sources can lead to non-specific degradation of the gelatin. - Sample degradation: Improper sample handling can lead to the degradation of MMPs, resulting in multiple bands. | - Use specific antibodies to confirm the identity of the bands by Western blotting. - Use protease inhibitor cocktails during sample preparation (excluding EDTA if using zymography). - Handle samples on ice and store them at -80°C to prevent degradation. |
| High background in fluorometric assays | - Autofluorescence of test compounds: The inhibitor itself may be fluorescent at the excitation/emission wavelengths of the assay. - Contamination of reagents or plates: Contaminated reagents or microplates can lead to high background fluorescence. | - Measure the fluorescence of the inhibitor alone at the assay wavelengths and subtract this from the experimental values. - Use high-quality, sterile reagents and plates. Include a "no enzyme" control to determine the background fluorescence. |
III. Experimental Protocols
A. Gelatin Zymography for MMP-9 Activity
This protocol is adapted from standard gelatin zymography procedures and is suitable for assessing the inhibitory effect of this compound on MMP-9 activity in conditioned cell culture media.
1. Sample Preparation: a. Culture cells to 70-80% confluency. b. Wash cells twice with serum-free medium. c. Incubate cells in serum-free medium with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24-48 hours. d. Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cell debris. e. Determine the protein concentration of the supernatant.
2. Gel Electrophoresis: a. Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin. b. Mix 20 µg of protein from each sample with non-reducing sample buffer. Do not boil the samples. c. Load the samples onto the gel and run the electrophoresis at 120V at 4°C until the dye front reaches the bottom of the gel.
3. Renaturation and Development: a. After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS. b. Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) at 37°C for 18-24 hours.
4. Staining and Visualization: a. Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. b. Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background. c. The clear bands represent areas of gelatin degradation by MMP-9. The intensity of the bands can be quantified using densitometry software.
B. Fluorometric MMP-9 Inhibitor Screening Assay
This protocol is based on a generic fluorometric assay for screening MMP-9 inhibitors and can be adapted for use with this compound.
1. Reagent Preparation: a. Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35). b. Reconstitute the fluorogenic MMP-9 substrate and active human MMP-9 enzyme according to the manufacturer's instructions. c. Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create serial dilutions in the assay buffer.
2. Assay Procedure: a. To a 96-well black microplate, add the following to each well:
- 50 µL of assay buffer
- 10 µL of diluted this compound or vehicle control
- 20 µL of diluted active MMP-9 enzyme b. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding 20 µL of the fluorogenic MMP-9 substrate to each well. d. Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
3. Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of this compound. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
IV. Signaling Pathways and Experimental Workflow
A. MMP-9 Signaling Pathway
Technical Support Center: cis-ACCP Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of cis-ACCP (cis-2-Aminocyclohexylcarbamoylphosphonic acid) in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What are the potential causes and solutions?
A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH-Dependent Solubility: this compound is an aminophosphonic acid, and its solubility is highly dependent on the pH of the solution. At or near its isoelectric point, the molecule will have a net neutral charge, reducing its solubility in aqueous media.
-
Presence of Divalent Cations: Phosphonates are known to chelate divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). If your buffer or solvent contains these ions, they can form insoluble metal-phosphonate complexes, leading to precipitation.[1]
-
High Concentration: The concentration of your this compound solution may have exceeded its solubility limit under the specific storage or experimental conditions (e.g., low temperature).
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like this compound.[1]
Troubleshooting Steps:
-
Adjust pH: Modify the pH of your solution. For many aminophosphonic acids, solubility is greater at acidic or alkaline pH compared to a neutral pH.
-
Use a Chelating Agent: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.[1]
-
Reduce Concentration: Prepare a more dilute solution of this compound.
-
Temperature Control: If precipitation occurs upon cooling, try to prepare and use the solution at room temperature. If refrigeration is necessary, ensure that the concentration is well below the solubility limit at that temperature.
Q2: What are the primary degradation pathways for this compound in aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis. The carbamoylphosphonic acid moiety is susceptible to cleavage under both acidic and basic conditions. The two likely points of hydrolytic cleavage are:
-
P-N Bond Cleavage: Hydrolysis of the bond between the phosphorus and the nitrogen of the carbamoyl (B1232498) group.
-
C-N Bond Cleavage: Hydrolysis of the amide bond.
The P-C bond in the phosphonic acid group is generally stable to hydrolysis.[2]
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Both pH and temperature are critical factors influencing the stability of this compound.
-
pH: Hydrolysis of phosphonates can be catalyzed by both acid and base.[3] Therefore, the rate of degradation is expected to be higher at pH extremes (highly acidic or highly alkaline) and minimal at a more neutral pH.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage, it is advisable to keep this compound solutions at low temperatures (e.g., 2-8°C or frozen), provided solubility is not an issue.
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended to serve as a guide for experimental design. Actual degradation rates should be determined empirically.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in days (Illustrative) | Primary Degradation Products (Expected) |
| 2.0 | 5 | Hydrolysis products of P-N and C-N bonds |
| 4.0 | 20 | Minor hydrolysis products |
| 7.0 | > 90 | Minimal degradation |
| 9.0 | 15 | Hydrolysis products of P-N and C-N bonds |
| 12.0 | 3 | Significant hydrolysis products |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0
| Temperature | Half-life (t½) in days (Illustrative) |
| 4°C | > 200 |
| 25°C | > 90 |
| 40°C | 30 |
| 60°C | 7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the amount of remaining this compound and detect the formation of degradation products.
Protocol 2: Monitoring this compound Stability by HPLC
Objective: To quantify the degradation of this compound in solution over time.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization or use of a mass spectrometer (LC-MS) is recommended for sensitive detection. If using UV, detection might be possible at low wavelengths (~210 nm), but specificity will be low.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the this compound solution in the desired buffer and at the desired concentration.
-
Store the solution under the conditions being tested (e.g., specific pH, temperature, light exposure).
-
At predetermined time intervals, withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of the this compound peak.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
References
Technical Support Center: Enhancing cis-ACCP Bioavailability for In Vivo Research
Welcome to the technical support center for cis-diamminetetrachloroplatinum(IV) (cis-ACCP). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a platinum(IV) complex that acts as a prodrug of the well-known anticancer agent, cisplatin (B142131).[1][2] The platinum(IV) form is more inert and less prone to premature reactions in the bloodstream compared to its platinum(II) counterpart, cisplatin.[2] However, like many platinum-based drugs, this compound can suffer from low oral bioavailability, limiting its therapeutic potential when administered via this route. Factors contributing to this include poor solubility, potential degradation in the gastrointestinal (GI) tract, and limited absorption across the intestinal epithelium.
Q2: How is this compound activated in vivo?
This compound requires intracellular reduction to be converted into its active cytotoxic form, cisplatin (a platinum(II) complex).[1][2] This reduction is facilitated by intracellular reducing agents such as glutathione (B108866) (GSH) and ascorbic acid.[1] Once activated, the platinum(II) species can bind to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[3][4]
Q3: What are the common routes of administration for platinum-based drugs in preclinical studies?
In preclinical in vivo studies, platinum-based drugs are commonly administered intravenously (IV) to ensure 100% bioavailability.[5][6] However, for assessing oral formulations, oral gavage is the standard method. Intraperitoneal (i.p.) injections are also frequently used in rodent models.[7] The choice of administration route significantly impacts the pharmacokinetic profile and bioavailability of the compound.
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?
Key pharmacokinetic parameters include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
By comparing the AUC after oral administration to the AUC after intravenous administration, the absolute oral bioavailability (F) can be calculated.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound
Problem: You are observing very low plasma concentrations of platinum after oral administration of a simple this compound solution.
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many platinum complexes, may have limited solubility in aqueous environments like the GI tract, leading to poor dissolution and absorption.
-
Degradation in the GI Tract: The acidic environment of the stomach or enzymatic activity in the intestines could potentially degrade the compound before it can be absorbed. Platinum(IV) complexes are generally more stable than their platinum(II) counterparts.[2]
-
Low Permeability: The physicochemical properties of this compound may not be favorable for passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Although less likely for an inorganic complex compared to organic molecules, some degree of metabolism in the intestinal wall or liver could occur.
Troubleshooting & Optimization Strategies:
-
Formulation Development:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation, improve its solubility, and enhance its absorption. Liposomes are microscopic vesicles composed of a lipid bilayer.
-
Nanoparticle Formulation: Formulating this compound into nanoparticles (e.g., using biodegradable polymers like PLGA or natural polymers like chitosan) can increase its surface area for dissolution and improve its uptake by the GI tract.
-
Lipid-Based Formulations: For lipophilic analogs, self-emulsifying drug delivery systems (SEDDS) can be explored to improve solubilization and absorption.
-
-
Permeation Enhancers: Co-administration with pharmaceutically acceptable permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. This approach should be used with caution to avoid toxicity.
-
Chemical Modification: While more involved, modifying the axial ligands of the platinum(IV) complex can increase its lipophilicity, potentially leading to improved passive absorption.[1]
Issue 2: High Variability in In Vivo Data
Problem: You are observing significant inter-animal variability in plasma platinum concentrations and tumor growth inhibition.
Potential Causes:
-
Inconsistent Formulation: If using a suspension or a complex formulation, inconsistent particle size or drug loading can lead to variable dosing.
-
Gavage Technique: Improper oral gavage technique can lead to administration into the esophagus or lungs, resulting in inconsistent absorption.
-
Physiological Differences: Individual differences in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can contribute to variability.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs.
Troubleshooting & Optimization Strategies:
-
Formulation Quality Control: Ensure your formulation is homogenous and that the particle size distribution (for nanoparticles/liposomes) is narrow and consistent between batches.
-
Standardize Administration Technique: Ensure all personnel are properly trained in oral gavage techniques.
-
Control for Physiological Variables:
-
Fasting: Fast animals for a consistent period before dosing to minimize food effects.
-
Standardized Diet: Use a standardized diet for all animals in the study.
-
Age and Weight Matching: Use animals of similar age and weight to reduce physiological variability.
-
-
Increase Sample Size: A larger number of animals per group can help to statistically account for inherent biological variability.
Issue 3: Rapid Clearance and Low Tumor Accumulation
Problem: Following intravenous or oral administration, the platinum concentration in the plasma declines rapidly, and there is minimal accumulation in the tumor tissue.
Potential Causes:
-
Rapid Renal Clearance: Platinum compounds are often cleared by the kidneys.[6][8]
-
High Plasma Protein Binding: Cisplatin is known to bind irreversibly to plasma proteins, which can lead to its inactivation and altered distribution.[6] While Pt(IV) complexes are more inert, some binding can still occur.
-
Inefficient Tumor Targeting: For the drug to be effective, it must accumulate at the tumor site. Passive accumulation relies on the enhanced permeability and retention (EPR) effect, which can be variable depending on the tumor model.
Troubleshooting & Optimization Strategies:
-
PEGylation of Formulations: Modifying the surface of liposomes or nanoparticles with polyethylene (B3416737) glycol (PEG) can reduce their uptake by the reticuloendothelial system (RES), prolonging their circulation time and increasing the opportunity for tumor accumulation via the EPR effect.
-
Active Targeting: Conjugating targeting ligands (e.g., antibodies, peptides) to the surface of your delivery system can promote specific uptake by tumor cells that overexpress the corresponding receptor.
-
Optimize Particle Size: For nanoparticle and liposomal formulations, a particle size of around 100-200 nm is generally considered optimal for exploiting the EPR effect.
Data Presentation: Pharmacokinetics of Platinum-Based Drugs
The following tables summarize pharmacokinetic data for cisplatin and its analogs from preclinical and clinical studies. This data can serve as a reference for what to expect during in vivo studies with platinum-based compounds. Note that specific values for this compound are limited in the literature, and these values for related compounds are provided for comparative purposes.
Table 1: Comparative Pharmacokinetics of Platinum Analogs in Rats (Intraperitoneal Administration) [7]
| Parameter | Cisplatin | Carboplatin (B1684641) | Oxaliplatin |
| Mean AUC₀₋₇₂ (hrmmol/L) in Blood (Total Pt) | 437.1 | 116.1 | 900.3 |
| Mean Clearance (L/hr/kg) in Blood (Total Pt) | 0.00001 | 0.00008 | 0.00001 |
| Mean AUC₀₋₇₂ (hrmmol/L) in Plasma (Total Pt) | 160.1 | 46.4 | 139.0 |
| Mean Clearance (L/hr/kg) in Plasma (Total Pt) | 0.00007 | 0.00033 | 0.00010 |
| Mean AUC₀₋₇₂ (hr*mmol/L) in Ultrafiltrate Plasma (Total Pt) | 14.0 | 25.2 | 11.3 |
| Mean Clearance (L/hr/kg) in Ultrafiltrate Plasma (Total Pt) | 0.00078 | 0.00067 | 0.00140 |
Table 2: Population Pharmacokinetics of Oral and Intravenous Cisplatin in Humans [9]
| Parameter | Unbound Platinum | Total Platinum |
| Oral Bioavailability (F) | 0.39 | 0.30 |
| Peak Concentration Time (Tmax) after Oral Dosing (h) | 1.0 | 1.6 |
| Clearance (CL) (L/h) | 37 | - |
| Central Volume of Distribution (V1) (L) | 23 | - |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes via Reverse-Phase Evaporation
This protocol is adapted from methods used for cisplatin encapsulation.[10]
Materials:
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG₂₀₀₀)
-
This compound
-
Chloroform
-
Methanol
-
Sterile water or saline
-
Dialysis membrane (MWCO 12 kDa)
Procedure:
-
Dissolve HSPC, cholesterol, and DSPE-mPEG₂₀₀₀ in a molar ratio of 60:35:5 in a mixture of chloroform/methanol (2:1 v/v).
-
Dissolve a known amount of this compound in the lipid solution.
-
Prepare a saturated solution of this compound in sterile water by heating at 65°C.
-
Slowly add the lipid/cis-ACCP organic solution dropwise into the heated aqueous this compound solution while sonicating or vortexing to form a water-in-oil emulsion.
-
Remove the organic solvent under reduced pressure using a rotary evaporator until a viscous gel is formed.
-
Continue to evaporate the solvent until a fluid suspension of liposomes is formed.
-
To obtain a uniform size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm).
-
Remove non-encapsulated this compound by dialysis against a suitable buffer (e.g., PBS) for 24-48 hours, with frequent buffer changes.
-
Characterize the liposomes for particle size, zeta potential, and drug encapsulation efficiency.
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol is a general method for encapsulating hydrophobic drugs in PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Stabilizer solution (e.g., 1% w/v polyvinyl alcohol (PVA) in water)
-
Deionized water
Procedure:
-
Dissolve a known amount of PLGA and this compound in acetonitrile.
-
Filter the polymer/drug solution through a 0.45 µm syringe filter.
-
In a separate beaker, prepare the stabilizer solution (e.g., 1% PVA in deionized water).
-
While stirring the stabilizer solution vigorously, add the PLGA/cis-ACCP solution dropwise.
-
Continue stirring for 2-4 hours to allow for the evaporation of the acetonitrile and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water two to three times to remove excess stabilizer and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration (e.g., sterile saline).
-
Characterize the nanoparticles for size, zeta potential, and drug loading.
Mandatory Visualizations
Caption: Workflow for formulation development and in vivo evaluation of this compound.
Caption: Cellular uptake, activation, and mechanism of action of this compound.
Caption: Logical relationship for troubleshooting low oral bioavailability of this compound.
References
- 1. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparative pharmacokinetics of four platinum cytostatics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparative pharmacokinetics of carboplatin and cisplatin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cis-diammine-1,1-cyclobutane dicarboxylate platinum(II) in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of platinum after oral or intravenous cisplatin: a phase 1 study in 32 adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes Co-Encapsulating Cisplatin/Mifepristone Improve the Effect on Cervical Cancer: In Vitro and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cis-ACCP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common pitfalls during experiments involving cisplatin (B142131) and Acetyl-CoA Carboxylase (ACC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cisplatin IC50 value is inconsistent with published data for the same cell line.
A1: Discrepancies in IC50 values for cisplatin are a common issue and can arise from several factors. A meta-analysis of published data revealed significant heterogeneity in cisplatin IC50 values across different studies, even for the same cell line.
Troubleshooting Steps:
-
Cell Seeding Density: The IC50 of cisplatin can be positively correlated with cell seeding density. Ensure you use a consistent and optimized seeding density for all experiments.
-
Culture Duration: The duration of cisplatin exposure significantly impacts IC50 values, with longer incubation times generally resulting in lower IC50s. Standardize your treatment duration (e.g., 48 or 72 hours).
-
Assay Method: Different cytotoxicity assays (e.g., MTT, SRB, CCK-8) can yield varying results. The MTT assay, while common, is susceptible to artifacts.
-
Solvent Effects: If dissolving cisplatin in a solvent like DMSO, ensure the final concentration in your culture medium is low and consistent across all wells, including controls.
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and try to use cells within a consistent and low passage number range.
Q2: I am not observing the expected apoptotic effects of cisplatin in my Annexin V/PI assay.
A2: Cisplatin induces apoptosis through DNA damage, but resistance mechanisms can inhibit this process. If you are not seeing the expected increase in apoptotic cells, consider the following:
Troubleshooting Steps:
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration of cisplatin (ideally at or above the IC50 for your specific cell line and conditions) and a sufficient incubation time for apoptosis to occur.
-
Cellular Resistance: Your cells may have developed resistance to cisplatin. Mechanisms of resistance include decreased drug uptake, increased drug efflux, enhanced DNA repair, and defects in apoptotic signaling pathways.
-
Assay Protocol: Review your Annexin V/PI staining protocol. Ensure cells are handled gently to avoid mechanical membrane damage, which can lead to false positive PI staining. Use appropriate controls, including unstained and single-stained samples.
Q3: How can metabolic changes, specifically related to ACC, affect my cisplatin experiments?
A3: Cancer cells often reprogram their metabolism to support rapid proliferation and survival. This includes alterations in fatty acid synthesis, a pathway where Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme. Cisplatin-resistant cells have been shown to evade drug toxicity by reprogramming their metabolic pathways.
Potential Interactions & Pitfalls:
-
Altered Drug Sensitivity: Increased fatty acid synthesis has been linked to cisplatin resistance. Inhibition of ACC can potentially re-sensitize resistant cells to cisplatin. When combining an ACC inhibitor with cisplatin, you may observe synergistic effects on cell viability.
-
Confounding Effects on Viability Assays: Be aware that ACC inhibitors themselves can induce cell cycle arrest and apoptosis in cancer cells. This can complicate the interpretation of results from combination treatments with cisplatin. It is crucial to include controls for each drug individually.
-
Changes in ACC Activity: Cisplatin treatment has been shown to induce changes in the expression of enzymes involved in fatty acid metabolism, including fatty acid synthase (FASN), the next enzyme in the pathway after ACC. This suggests that cisplatin may indirectly affect the metabolic state of the cell, which could influence the effects of an ACC inhibitor.
Q4: I'm having trouble detecting phosphorylated ACC (p-ACC) by Western blot after my treatments.
A4: Detecting phosphorylated proteins can be challenging due to their low abundance and the activity of phosphatases. ACC activity is regulated by phosphorylation (e.g., phosphorylation at Ser79 by AMPK inactivates ACC), making p-ACC a key readout.
Troubleshooting Steps:
-
Sample Preparation: Work quickly and keep samples on ice at all times to minimize phosphatase activity. Include phosphatase inhibitors in your lysis buffer.
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.
-
Antibody Specificity: Use an antibody that is specific for the phosphorylated form of the protein. Always run a control for the total protein to confirm that the protein is present in your sample.
-
Loading Amount: Phosphorylated proteins are often a small fraction of the total protein. You may need to load a higher amount of total protein than usual or enrich for your protein of interest via immunoprecipitation.
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for antibody dilutions and washes, as the phosphate (B84403) in PBS can interfere with the binding of some phospho-specific antibodies.
Quantitative Data Summary
Table 1: Representative IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-small cell lung | 24 | 10.91 ± 0.19 | |
| A549 | Non-small cell lung | 48 | 7.49 ± 0.16 | |
| A549 | Non-small cell lung | 72 | 9.79 ± 0.63 | |
| HeLa | Cervical Cancer | 48 | Wide Range (e.g., 5-20) | |
| HepG2 | Liver Cancer | 48 | Wide Range (e.g., 10-30) | |
| MCF-7 | Breast Cancer | 48 | Wide Range (e.g., 8-25) | |
| A2780 | Ovarian Cancer | 72 | ~1.75 | |
| A2780cis (resistant) | Ovarian Cancer | 72 | ~11.9 |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures to assess cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of cisplatin, ACC inhibitor, or a combination of both. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a method for quantifying apoptosis and necrosis.
-
Cell Treatment: Treat cells with the desired concentrations of cisplatin and/or ACC inhibitor in a 6-well plate. Include both positive and negative controls.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Visualizations
Caption: Cisplatin signaling pathway leading to apoptosis.
Technical Support Center: Refining Cisplatin Treatment in Cell-Based Assays
Welcome to the technical support center for researchers utilizing cisplatin (B142131) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cisplatin in cancer cells?
A1: Cisplatin is a platinum-based chemotherapeutic agent that primarily exerts its cytotoxic effects by forming adducts with DNA.[1] This interaction creates cross-links within and between DNA strands, which disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][2]
Q2: I am starting a new experiment. What is a typical concentration range and treatment duration for cisplatin?
A2: The optimal concentration and duration are highly dependent on the specific cell line being used, as sensitivity to cisplatin can vary significantly.[3][4] It is always recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5] Treatment durations commonly range from 24 to 72 hours.[5][6]
Q3: How should I prepare and store my cisplatin stock solution?
A3: Cisplatin stability is critical for reproducible results. It is recommended to dissolve cisplatin in normal saline (0.9% NaCl) at a concentration of 0.5 mg/mL.[7] DMSO is not recommended as a solvent because it can react with cisplatin.[7] For long-term storage, aliquots of the stock solution in saline can be stored protected from light at 2-8°C for several months.[7] Do not refrigerate aqueous cisplatin injections as precipitation can occur.[8] When diluted in cell culture medium, cisplatin's cytotoxicity can decrease over time, especially at room temperature.[9] Therefore, it is best practice to prepare fresh dilutions in media for each experiment from a stable stock solution.
Q4: How does cisplatin affect the cell cycle?
A4: Cisplatin-induced DNA damage typically leads to cell cycle arrest, primarily at the S and G2/M phases.[10][11] This arrest prevents the cell from proceeding through mitosis with damaged DNA. The duration of the arrest is often dose-dependent.[10] Following a prolonged block, cells may undergo apoptosis or an aberrant mitosis.[10]
Troubleshooting Guide
Q1: My cell viability results are inconsistent, or the IC50 value is drastically different from published data. What could be wrong?
A1: This is a common issue, as IC50 values for cisplatin are known to have high variability across studies due to experimental heterogeneity.[5] Several factors could be contributing to this:
-
Cisplatin Stability: Ensure your stock solution is prepared and stored correctly and that you are using freshly diluted cisplatin in your media for each experiment.[9][12] Cisplatin can lose activity in culture medium over time.[9]
-
Cell Seeding Density: The initial number of cells plated can significantly impact the apparent IC50 value.[4] Higher densities can sometimes lead to increased resistance. Standardize your seeding density across all experiments.[4]
-
Cell Passage Number: Cell lines can change phenotypically over time with increasing passage numbers. Use cells within a consistent and low passage range for your experiments.
-
Assay Type: Different viability assays (e.g., MTT, WST-1, Trypan Blue) measure different aspects of cell health (metabolic activity vs. membrane integrity) and can yield different results.[4][13]
-
Control Wells: In assays like MTT, the proliferation of cells in control wells during the experiment can introduce bias.[4]
Quantitative Data Summary
The following tables summarize typical concentration ranges and time courses for cisplatin treatment. Note that these values are illustrative and can vary significantly between different cell lines and experimental conditions.[3][5]
Table 1: Reported IC50 Values of Cisplatin in Various Cancer Cell Lines (48-72h Treatment)
| Cell Line | Cancer Type | Reported IC50 Range (µM) | Citation(s) |
| A2780 | Ovarian Cancer | 1 - 10 | [3] |
| SKOV-3 | Ovarian Cancer | 2 - 40 | [4] |
| OV-90 | Ovarian Cancer | 16 - 58 | [14] |
| MCF-7 | Breast Cancer | Varies significantly | [5] |
| MDA-MB-231 | Breast Cancer | Varies significantly | [15] |
| HeLa | Cervical Cancer | Varies significantly | [5] |
| HepG2 | Liver Cancer | Varies significantly | [5] |
| HL-60 | Promyelocytic Leukemia | 1 - 3 (prolonged exposure) | [16][17] |
Table 2: Typical Time Course for Cisplatin-Induced Cellular Events
| Cellular Event | Typical Onset Time | Key Observations | Citation(s) |
| Cell Cycle Arrest | 12 - 24 hours | Accumulation of cells in S and G2/M phases. | [10][11] |
| Apoptosis (Caspase Activation) | 9 - 24 hours | Significant activation of Caspase-9 and Caspase-3. | [18][19] |
| Changes in Cell Viability | 24 - 72 hours | Time and dose-dependent decrease in viable cells. | [6][20] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cisplatin Treatment: Prepare serial dilutions of cisplatin in fresh culture medium. Remove the old medium from the wells and add 100 µL of the cisplatin-containing medium to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to purple formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cisplatin for the chosen duration. Include both adherent and floating cells in your collection.
-
Cell Harvesting: Collect all cells, including the supernatant (which contains apoptotic bodies and detached cells), by trypsinization if necessary.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Harvesting: Collect at least 1 x 10^6 cells per sample following cisplatin treatment.
-
Washing: Wash the cells with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.
-
Washing: Wash the fixed cells with 1X PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.
-
PI Staining: Add Propidium Iodide (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the tubes in the dark for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer using a linear scale for the DNA fluorescence channel. Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Simplified intrinsic apoptosis pathway induced by cisplatin.
Caption: Workflow for determining optimal cisplatin treatment duration.
References
- 1. mdpi.com [mdpi.com]
- 2. novapublishers.com [novapublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Loss of in vitro cytotoxicity of cisplatin after storage as stock solution in cell culture medium at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surrounded by ligands: the reactivity of cisplatin in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Assessment of Low Doses of Cisplatin in the Management of Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: cis-ACCP (MMP-2 & MMP-9) Inhibitor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using cis-ACCP (cis-2-aminocyclohexylcarbamoylphosphonic acid) as an inhibitor for Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound (cis-2-aminocyclohexylcarbamoylphosphonic acid) is a reversible and competitive inhibitor of type IV collagen-specific Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). It functions by competing with the substrate for binding to the active site of the enzyme.
Q2: What are the most common assay formats for measuring MMP-2 and MMP-9 inhibition?
A: The most common assay formats are fluorometric and colorimetric assays. Fluorometric assays typically use a quenched fluorogenic peptide substrate that fluoresces upon cleavage by the MMP. Colorimetric assays often use a thiopeptide substrate that, upon cleavage, reacts with a reagent to produce a colored product.
Q3: What are the key reagents in a typical MMP-2/MMP-9 inhibitor assay?
A: Key reagents include:
-
Recombinant human MMP-2 or MMP-9 enzyme: The source and activity of the enzyme are critical.
-
Fluorogenic or colorimetric substrate: Specificity and stability are important factors. A common fluorogenic substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
Assay Buffer: Typically a Tris-based buffer containing CaCl₂, ZnSO₄, and a detergent like Brij-35.
-
Inhibitor: In this case, this compound, and a known broad-spectrum MMP inhibitor as a positive control (e.g., NNGH or GM6001).
-
DMSO: Often used as a solvent for the inhibitor.
Q4: How can I be sure my MMP enzyme is active?
A: Always include a positive control (enzyme and substrate without inhibitor) and a known inhibitor control in your experiment. The positive control should show a significant increase in signal over time, while the inhibitor control should effectively suppress this signal. Inactive enzymes can result from improper storage or handling; they should typically be stored at -70°C and handled on ice.
Troubleshooting Guide
High variability in your this compound inhibitor assay can arise from multiple sources. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, especially with small volumes. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to each well to minimize pipetting errors. |
| Inhibitor (this compound) precipitation. | Ensure this compound is fully dissolved in the assay buffer. Check the final concentration of the solvent (e.g., DMSO) and ensure it is compatible with the assay and does not cause precipitation. The final DMSO concentration should typically be kept at 1% or below. | |
| No or very low inhibition observed, even with positive control inhibitor | Inactive MMP enzyme. | Verify enzyme activity with a fresh aliquot. Ensure proper storage and handling on ice. Perform an enzyme titration to determine the optimal concentration. |
| Degraded substrate. | Fluorogenic substrates can be light-sensitive and degrade over time. Store protected from light at -20°C. Prepare fresh substrate dilutions for each experiment. | |
| Incorrect reagent concentrations. | Double-check all calculations and dilutions for the enzyme, substrate, and inhibitors. | |
| Low fluorescence/absorbance signal in the "no inhibitor" control | Insufficient enzyme concentration. | Perform an enzyme titration to find the optimal concentration that gives a robust signal within the linear range of the reaction. |
| Sub-optimal incubation time. | Increase the incubation time to allow for more substrate cleavage, ensuring the reaction remains in the linear phase. | |
Validation & Comparative
A Comparative Analysis of Cisplatin and Transplatin: Unraveling the Stereochemical Basis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The profound impact of stereochemistry on pharmacological activity is a cornerstone of medicinal chemistry. Geometric isomers, with their distinct spatial arrangements, can exhibit dramatically different interactions with biological macromolecules, leading to divergent therapeutic outcomes. A classic and compelling illustration of this principle is the comparative bioactivity of cisplatin (B142131) and its geometric isomer, transplatin. While cisplatin stands as a potent and widely utilized anticancer agent, transplatin is clinically ineffective.[1] This guide provides an objective, data-driven comparison of these two isomers, detailing their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to elucidate their contrasting effects.
Data Presentation: Comparative Cytotoxicity
The differential cytotoxicity of cisplatin and transplatin is a well-documented phenomenon. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, consistently demonstrates the superior anticancer activity of cisplatin across a multitude of cancer cell lines.
| Isomer | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) |
| Cisplatin | A2780 (Ovarian) | ~1-10[2] | 24-72 |
| Ovcar (Ovarian) | ~10-20[2] | 72 | |
| HeLa (Cervical) | Varies widely[3] | 48-72 | |
| HepG2 (Liver) | Varies widely[3] | 48-72 | |
| MCF-7 (Breast) | Varies widely[3] | 48-72 | |
| Transplatin | Various | Significantly higher than cisplatin[4] | - |
Note: IC50 values for cisplatin can exhibit significant variability between studies due to differences in experimental conditions.[3] Transplatin is generally considered inactive and its IC50 is often not determined or is reported as being much higher than that of cisplatin.[4] One study found the inhibitory effect of cisplatin on gene expression to be approximately seven times that of transplatin.[5]
Mechanism of Action: A Tale of Two Isomers
The anticancer activity of cisplatin is primarily attributed to its ability to form adducts with nuclear DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[5] The key to cisplatin's efficacy lies in the stereochemistry of its DNA adducts.
Cisplatin preferentially forms 1,2-intrastrand cross-links with purine (B94841) bases, particularly guanine.[5] This creates a significant kink in the DNA double helix, which is poorly recognized and repaired by the cell's nucleotide excision repair (NER) machinery.[6] This persistent DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[7]
Transplatin , due to its linear geometry, cannot form the same 1,2-intrastrand cross-links. Instead, it forms monofunctional adducts and interstrand cross-links that cause less distortion of the DNA structure.[6] These lesions are more readily recognized and repaired by the cellular DNA repair mechanisms, thus diminishing its cytotoxic potential.[6] Furthermore, transplatin is more susceptible to deactivation by sulfur-containing molecules like glutathione (B108866) in the cytoplasm.[6]
Signaling Pathway: Cisplatin-Induced DNA Damage Response
The following diagram illustrates the signaling cascade initiated by cisplatin-induced DNA damage, leading to apoptosis.
Caption: Cisplatin-induced DNA damage response pathway.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Objective: To determine the IC50 values of cisplatin and transplatin in a selected cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of cisplatin and transplatin (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
DNA Adduct Formation: Atomic Force Microscopy (AFM)
AFM can be used to visualize the structural changes in DNA upon binding of cisplatin and transplatin.
Objective: To qualitatively assess the formation of DNA adducts and the resulting structural changes induced by cisplatin and transplatin.
Methodology:
-
DNA Preparation: A linearized plasmid DNA or a specific DNA fragment is used.[11]
-
Incubation: Incubate the DNA with cisplatin or transplatin at a specific molar ratio for a defined period (e.g., 24 hours at 37°C) to allow for adduct formation.[11]
-
AFM Imaging:
-
Deposit the DNA-drug mixture onto a freshly cleaved mica surface.
-
After a short incubation period, rinse the mica with deionized water and dry it with a stream of nitrogen.
-
Image the DNA molecules using an atomic force microscope in tapping mode.
-
-
Data Analysis: Analyze the AFM images to observe changes in DNA morphology. Cisplatin-induced 1,2-intrastrand cross-links typically cause a noticeable shortening and kinking of the DNA strands, whereas transplatin-induced adducts result in less significant structural alterations.[11]
Experimental Workflow
The following diagram outlines the general workflow for a comparative study of cisplatin and transplatin.
Caption: Experimental workflow for comparing cisplatin and transplatin.
References
- 1. sites.williams.edu [sites.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metals in medicine: 5.5 Why is transplatin inactive? | OpenLearn - Open University [open.edu]
- 7. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unveiling the Selectivity of cis-ACCP: A Potent Inhibitor Targeting MMP-2
For researchers and professionals in drug development, the quest for selective enzyme inhibitors is paramount. In the landscape of matrix metalloproteinase (MMP) inhibitors, cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) has emerged as a promising candidate with notable selectivity for MMP-2, an enzyme implicated in cancer metastasis and other pathological processes. This guide provides a comprehensive comparison of this compound's inhibitory activity against various MMPs, supported by experimental data and detailed protocols to aid in its evaluation and application.
Comparative Inhibitory Activity of this compound
Experimental data demonstrates that this compound exhibits preferential inhibition of MMP-2 over other MMPs. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Matrix Metalloproteinase (MMP) | IC50 (µM) | Selectivity over MMP-2 |
| MMP-2 | 4 | 1x |
| MMP-9 | 20 | 5x |
Data sourced from Hoffman, A., et al. (2008). Journal of Medicinal Chemistry, 51(5), 1406-1414.
As the data indicates, this compound is five times more selective for MMP-2 than for MMP-9, a closely related gelatinase.[1] This selectivity is a critical attribute, as off-target inhibition of other MMPs can lead to undesirable side effects. Further studies are needed to expand this selectivity profile against a broader panel of MMPs to fully characterize its specificity.
Mechanism of Action: A Focused Approach
The selectivity of this compound for MMP-2 is attributed to its unique chemical structure, a carbamoylphosphonate, which interacts with the active site of the enzyme.[2] While the precise molecular interactions are still under investigation, it is hypothesized that the cis-conformation of the aminocyclohexyl group plays a crucial role in fitting into the S1' subsite of the MMP-2 active site, a key determinant for inhibitor selectivity.
Experimental Protocols
To ensure the reproducibility and accurate assessment of this compound's inhibitory activity, the following experimental protocol for determining MMP inhibition is provided. This method is based on the general principles outlined in the foundational research on this compound.
MMP Inhibition Assay (Fluorogenic Substrate)
1. Materials and Reagents:
-
Recombinant human MMP enzymes (MMP-2, MMP-9, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
2. Experimental Procedure:
-
Prepare a stock solution of this compound and create a series of dilutions in Assay Buffer to achieve a range of final concentrations to be tested.
-
In a 96-well plate, add the appropriate volume of each this compound dilution. Include wells with solvent only as a control (0% inhibition) and wells with a known broad-spectrum MMP inhibitor as a positive control.
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., 328 nm excitation and 393 nm emission).
-
Record fluorescence readings at regular intervals for a set period (e.g., 30-60 minutes).
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the reaction velocities to the control (solvent only) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Selectivity
The following diagram illustrates the concept of this compound's selective inhibition of MMP-2.
Caption: Logical flow of this compound's selective inhibition of MMP-2.
This guide provides a foundational understanding of this compound's selectivity for MMP-2. For researchers considering this inhibitor, it is recommended to perform in-house validation and expand the selectivity profiling to include a wider array of MMPs relevant to their specific research interests. The provided experimental protocol serves as a starting point for these investigations.
References
A Comparative Analysis of cis-ACCP and Broad-Spectrum MMP Inhibitors in Metalloproteinase Research
For researchers, scientists, and drug development professionals, the choice of a matrix metalloproteinase (MMP) inhibitor is critical. This guide provides an objective comparison between the selective inhibitor cis-ACCP and broad-spectrum MMP inhibitors, supported by experimental data, to inform inhibitor selection in research and development.
The family of matrix metalloproteinases plays a crucial role in the remodeling of the extracellular matrix, a process fundamental to both normal physiological functions and pathological conditions such as cancer metastasis and arthritis. The development of MMP inhibitors has been a key focus of therapeutic research. Early efforts centered on broad-spectrum inhibitors, designed to target the conserved catalytic zinc ion in the active site of MMPs. However, a lack of specificity led to significant off-target effects and clinical failures. This has shifted focus towards the development of more selective inhibitors like this compound.
Performance Comparison: Selectivity is Key
The primary distinction between this compound and broad-spectrum MMP inhibitors lies in their target specificity. This compound is recognized as a selective inhibitor, primarily targeting MMP-2 and MMP-9. In contrast, broad-spectrum inhibitors, such as Marimastat and Batimastat, inhibit a wide range of MMPs. This lack of selectivity is a major drawback, as it can lead to the inhibition of MMPs involved in essential physiological processes, resulting in adverse side effects like musculoskeletal syndrome.[1]
The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for this compound and several broad-spectrum MMP inhibitors against various MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | - | 4,000 | - | - | - | 20,000 | - | - |
| Marimastat | 5 | 6 | 230 | 13 | - | 3 | - | 9 |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 4 | - | - |
| Prinomastat | 79 | - | 6.3 | - | - | 5 | - | - |
| Doxycycline | 280,000 | 30,000-50,000 | - | - | 16,000-18,000 | 30,000-50,000 | - | - |
Mechanism of Action: Targeting the Catalytic Core
Both this compound and broad-spectrum MMP inhibitors function by targeting the zinc ion at the active site of the MMP enzyme, which is crucial for its catalytic activity. Broad-spectrum inhibitors, often hydroxamate-based, chelate this zinc ion, thereby blocking the enzyme's function.[2] This mechanism, however, does not confer specificity, leading to the inhibition of multiple MMPs. This compound, a carbamoylphosphonate, also interacts with the active site zinc, but its chemical structure allows for more selective binding to the active sites of MMP-2 and MMP-9.
The following diagram illustrates the general mechanism of MMP inhibition:
Signaling Pathways: The Role of MMPs in Cancer Progression
MMPs are key players in the tumor microenvironment, where they degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. Their expression and activity are regulated by various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Extracellular signal-regulated kinase (ERK) pathways. Targeting MMPs with inhibitors can disrupt these pathological processes.
The diagram below depicts a simplified signaling pathway illustrating the role of MMPs in cancer metastasis and the point of intervention for MMP inhibitors.
Experimental Protocols for Assessing Inhibitor Potency
The determination of IC50 values and the characterization of MMP inhibitors are typically performed using in vitro enzyme activity assays. The two most common methods are fluorometric assays and gelatin zymography.
Fluorometric MMP Inhibition Assay
This high-throughput method provides a quantitative measure of inhibitor potency.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by an active MMP, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.
General Protocol:
-
Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., this compound or a broad-spectrum inhibitor) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations. Reconstitute the active MMP enzyme in assay buffer. Prepare the fluorogenic MMP substrate.
-
Assay Reaction: In a 96-well microplate, add the assay buffer, the diluted inhibitor solutions, and the active MMP enzyme to respective wells. Include controls with no inhibitor.
-
Reaction Initiation: Add the MMP substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for a fluorometric MMP inhibition assay.
Gelatin Zymography for MMP Inhibition
Zymography is a powerful technique for detecting and characterizing MMPs based on their ability to degrade a substrate copolymerized in a polyacrylamide gel.
Principle: Samples containing MMPs are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained, and areas of MMP activity appear as clear bands against a dark background. The presence of an inhibitor in the incubation buffer will reduce or prevent this degradation.
General Protocol:
-
Sample Preparation: Prepare cell lysates or conditioned media containing MMPs.
-
Electrophoresis: Run the samples on a non-reducing SDS-polyacrylamide gel containing gelatin.
-
Renaturation and Incubation: Wash the gel to remove SDS and allow the enzymes to renature. Incubate the gel in a buffer containing the MMP inhibitor at various concentrations. Include a control gel incubated without the inhibitor.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Visualize the clear bands of gelatin degradation. The intensity of the bands will be reduced in the presence of an effective inhibitor. Densitometry can be used for semi-quantitative analysis.
Conclusion
The choice between this compound and a broad-spectrum MMP inhibitor depends heavily on the specific research question. For studies requiring the targeted inhibition of MMP-2 and MMP-9, this compound offers a more selective approach, minimizing the potential for off-target effects that have plagued broad-spectrum inhibitors in clinical settings. Broad-spectrum inhibitors, while potent against a wide range of MMPs, carry the significant risk of disrupting normal physiological processes due to their lack of specificity. For preclinical and clinical development, the trend is moving towards highly selective inhibitors to improve safety and efficacy. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific application.
References
A Comparative Guide to MMP Inhibition: cis-ACCP vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a significant focus of therapeutic research. This guide provides an objective comparison of two distinct classes of MMP inhibitors: the small molecule inhibitor cis-ACCP and therapeutic monoclonal antibodies.
Introduction to the Inhibitors
This compound is an orally active, small molecule inhibitor that demonstrates selectivity for MMP-2 and MMP-9.[1] Small molecule inhibitors like this compound have the potential for oral administration and broader tissue distribution.
Monoclonal antibodies (mAbs) represent a newer generation of highly specific biologic inhibitors. This guide will focus on two representative examples:
-
Andecaliximab (GS-5745): A humanized monoclonal antibody with high affinity and selectivity for MMP-9.[2]
-
DX-2400: A fully human monoclonal antibody that potently and selectively inhibits MMP-14 (MT1-MMP).
Historically, broad-spectrum small molecule MMP inhibitors faced challenges in clinical trials due to off-target effects. This led to the development of more selective agents, including both refined small molecules and highly specific monoclonal antibodies, to minimize adverse effects and enhance therapeutic efficacy.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound, Andecaliximab, and DX-2400 against their respective MMP targets. It is important to note that direct comparative studies are lacking, and the nature of the inhibitory constants (IC50 vs. Kᵢ) differs.
| Inhibitor | Type | Target MMP(s) | Inhibitory Potency |
| This compound | Small Molecule | MMP-2 | IC₅₀ = 4 µM[1] |
| MMP-9 | IC₅₀ = 20 µM[1] | ||
| Andecaliximab (GS-5745) | Monoclonal Antibody | MMP-9 | High affinity (Specific Kᵢ/IC₅₀ not available in searched literature)[2] |
| DX-2400 | Monoclonal Antibody | MMP-14 | Kᵢ = 0.8 nM |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of inhibitory activity data. Below are outlines of typical experimental protocols for determining the inhibitory constants of small molecules and monoclonal antibodies against MMPs.
General Protocol for MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for measuring MMP inhibition, adaptable for both small molecules and antibodies.
-
Enzyme Activation: The pro-MMP (zymogen) is activated to its catalytic form. For many MMPs, this is achieved by incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).[3]
-
Inhibitor Preparation: A stock solution of the inhibitor (e.g., this compound in DMSO or monoclonal antibody in a suitable buffer) is prepared and serially diluted to create a range of concentrations for testing.
-
Assay Reaction:
-
Activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).
-
A fluorogenic MMP substrate is added to initiate the reaction. The substrate is a peptide sequence flanked by a fluorophore and a quencher.
-
The reaction is incubated at 37°C, protected from light.
-
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. The percent inhibition at each inhibitor concentration is determined relative to a control with no inhibitor.
-
For IC₅₀ determination , the percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve. The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
-
For Kᵢ determination , the reaction is carried out with multiple substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation for competitive or non-competitive inhibition to determine the inhibition constant (Kᵢ).
-
Specific Protocol Details for DX-2400 (Anti-MMP-14)
The inhibitory activity of DX-2400 against MMP-14 was determined using a fluorogenic peptide substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. The inhibition was found to follow a competitive model.
Visualizing MMP Inhibition and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified MMP activation and inhibition pathway, a typical experimental workflow for determining inhibitory constants, and the logical relationship of the comparison.
References
Therapeutic Potential of Emerging SIRPα-CD47 Checkpoint Inhibitors: A Comparative Analysis
A Note on "cis-ACCP": Initial searches for a therapeutic agent specifically named "this compound" did not yield any relevant scientific literature. It is possible that this is an internal compound name, an abbreviation not yet in the public domain, or a typographical error. This guide will therefore focus on a well-documented and highly researched area of cancer immunotherapy that involves a "cis" interaction relevant to therapeutic development: the SIRPα-CD47 signaling axis. We will provide a comparative guide to key therapeutic agents targeting this pathway, structuring it as a template for how such a guide for a novel agent like "this compound" could be presented once data becomes available.
Introduction to the SIRPα-CD47 "Don't Eat Me" Pathway
The cluster of differentiation 47 (CD47) protein is a widely expressed transmembrane protein that acts as a crucial "don't eat me" signal to the immune system.[1][2][3][4] By binding to the signal regulatory protein alpha (SIRPα) on the surface of macrophages and other myeloid cells, CD47 initiates an inhibitory signaling cascade that prevents phagocytosis, the process by which these immune cells engulf and destroy other cells.[1][2][3][4] Many cancer cells exploit this mechanism by overexpressing CD47, effectively cloaking themselves from the innate immune system and evading destruction.[1][3][4]
Therapeutic intervention aimed at disrupting the CD47-SIRPα interaction has emerged as a promising strategy in oncology. By blocking this "don't eat me" signal, these novel agents can unleash the phagocytic potential of macrophages against cancer cells. This guide will compare three leading investigational drugs that target the CD47-SIRPα axis: Magrolimab , ALX148 (Evorpacept) , and TTI-621 .
Comparative Analysis of Therapeutic Agents
Here, we compare the key features, mechanisms of action, and available performance data for Magrolimab, ALX148, and TTI-621.
Mechanism of Action
All three agents aim to disrupt the CD47-SIRPα interaction, but they do so through different molecular designs.
-
Magrolimab (Hu5F9-G4) is a humanized monoclonal antibody that specifically targets and binds to CD47 on cancer cells.[1][2][3][5] This binding physically blocks the interaction between CD47 and SIRPα, thereby removing the inhibitory signal and enabling macrophage-mediated phagocytosis.[1][2][3][5]
-
ALX148 (Evorpacept) is a high-affinity SIRPα-Fc fusion protein. It consists of an engineered, high-affinity CD47-binding domain of SIRPα linked to an inactive human immunoglobulin (IgG) Fc region.[6][7] ALX148 acts as a decoy receptor, binding to CD47 on tumor cells and preventing engagement with SIRPα on macrophages.[6][7] The inactive Fc domain is designed to minimize off-target effects.[6][7]
-
TTI-621 is also a SIRPα-Fc fusion protein, but it incorporates an active IgG1 Fc region.[8][9][10][11] This design provides a dual mechanism of action: it blocks the CD47-SIRPα interaction and the active Fc region can engage activating Fcγ receptors on macrophages, providing a pro-phagocytic signal.[8][9][10][11]
Preclinical Efficacy Data
The following table summarizes key findings from preclinical studies in various cancer models.
| Therapeutic Agent | Cancer Model(s) | Key Findings | Reference(s) |
| Magrolimab | Acute Myeloid Leukemia (AML), Pediatric AML (pAML) | Enhanced phagocytosis of AML cells; synergistic with azacitidine; slowed disease progression and improved survival in pAML patient-derived xenograft (PDX) models. | [3][12][13] |
| ALX148 | Solid tumors, Lymphoma | Enhanced antibody-dependent phagocytosis; improved efficacy of targeted anti-tumor antibodies in xenograft models; enhanced antitumor activity of immunotherapeutic agents in syngeneic models. | [6][7][14] |
| TTI-621 | AML, B-cell Lymphoma, Cutaneous T-cell Lymphoma (CTCL) | Enhanced macrophage-mediated phagocytosis of hematologic and solid tumor cells; controlled growth of aggressive AML and B-cell lymphoma xenografts; increased phagocytic activity against CTCL cells. | [8][9][15] |
Clinical Performance Data
This table presents a summary of available clinical trial data for each agent.
| Therapeutic Agent | Clinical Trial Phase | Disease Indication(s) | Key Efficacy Results | Key Safety Findings | Reference(s) |
| Magrolimab | Phase Ib | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | In combination with azacitidine, showed a complete remission (CR) rate of 32.6% in higher-risk MDS. Median overall survival of 9.8 months in TP53-mutant AML. | Generally well-tolerated. Expected early anemia that improved over time. | [3][4] |
| ALX148 | Phase 1 | Advanced Solid Tumors, Non-Hodgkin Lymphoma | Favorable safety profile in combination with pembrolizumab (B1139204) and trastuzumab. Preliminary anti-cancer activity observed. Full CD47 target occupancy achieved. | Generally well-tolerated. Most common treatment-related adverse events were fatigue and ALT increase. | [16][17][18] |
| TTI-621 | Phase I | Relapsed/Refractory (R/R) Hematologic Malignancies, Leiomyosarcoma | Monotherapy ORR of 29% in DLBCL and 25% in T-cell NHL. In combination with doxorubicin (B1662922) for leiomyosarcoma, ORR of 25% and disease control rate of 80%. | Well-tolerated. Reversible thrombocytopenia was observed. Minimal binding to red blood cells, resulting in a low incidence of anemia. | [10][19][20] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the validation of these therapeutic agents.
In Vitro Phagocytosis Assay
-
Cell Culture: Culture human or murine macrophage cell lines (e.g., THP-1 derived macrophages) and cancer cell lines of interest.
-
Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., Calcein AM) for visualization.
-
Co-culture: Co-culture the labeled cancer cells with the macrophages in the presence of the therapeutic agent (Magrolimab, ALX148, or TTI-621) or a control (isotype control antibody or vehicle).
-
Incubation: Incubate the co-culture for a specified period (e.g., 2-4 hours) to allow for phagocytosis.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy or flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescently labeled cancer cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject a human cancer cell line into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to establish and reach a predetermined size.
-
Treatment: Administer the therapeutic agent (Magrolimab, ALX148, or TTI-621) or a control to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the overall health and survival of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
CD47-SIRPα Signaling Pathway and Therapeutic Intervention
Caption: The CD47-SIRPα signaling pathway and points of therapeutic intervention.
General Experimental Workflow for Preclinical Validation
Caption: A generalized workflow for the preclinical validation of a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Model Shows Promise of Magrolimab Plus Venetoclax-Azacitidine in AML | Docwire News [docwirenews.com]
- 13. Magrolimab Therapy in Conjunction with Conventional Chemotherapeutics Slows Disease Progression in Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alexo Therapeutics Presents Preclinical Data Demonstrating that ALX148 Bridges Innate and Adaptive Immunity to Enhance Antitumor Immune Response at the 59th Annual ASH Meeting • ALX Oncology [ir.alxoncology.com]
- 15. Blockade of the Immune Checkpoint CD47 by TTI-621 Potentiates the Response to Anti-PD-L1 in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALX Oncology Presents Updated Data from ALX148 Clinical Trial Combination Cohorts for the Treatment of Patients with Advanced Solid Tumors • ALX Oncology [ir.alxoncology.com]
- 17. ascopubs.org [ascopubs.org]
- 18. alxoncology.com [alxoncology.com]
- 19. Phase I Study of the CD47 Blocker TTI-621 in Patients with Relapsed or Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Head-to-Head Comparison: cis-ACCP and Marimastat in Matrix Metalloproteinase Inhibition
In the landscape of cancer research and drug development, matrix metalloproteinase (MMP) inhibitors have been a focal point for their potential to thwart tumor invasion and metastasis. This guide provides a detailed, objective comparison of two notable MMP inhibitors: cis-ACCP and marimastat (B1683930). Aimed at researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of these two compounds.
Executive Summary
Marimastat is a broad-spectrum MMP inhibitor that has undergone extensive clinical investigation. In contrast, this compound is a more selective inhibitor, primarily targeting MMP-2. While both compounds show promise in preclinical models by inhibiting mechanisms crucial for cancer progression, their distinct inhibitory profiles and developmental stages warrant a detailed comparative analysis. This guide will delve into their mechanisms of action, present available quantitative data from experimental studies, and provide insights into the protocols used to evaluate their efficacy.
Mechanism of Action
Both this compound and marimastat function by inhibiting the activity of matrix metalloproteinases, a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM).[1] This degradation is a critical step in tumor growth, angiogenesis, and the metastatic cascade.[1]
Marimastat acts as a broad-spectrum MMP inhibitor.[2][3] Its chemical structure mimics the peptide substrates of MMPs, allowing it to bind to the active site of these enzymes and chelate the essential zinc ion, thereby blocking their proteolytic activity.[1] This broad inhibition affects multiple MMPs involved in cancer progression.[2][3][4]
This compound , on the other hand, is characterized as a selective inhibitor of MMP-2.[5] This selectivity suggests a more targeted approach to inhibiting a key enzyme implicated in the degradation of type IV collagen, a major component of the basement membrane, and thus in tumor invasion and metastasis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and marimastat, providing a basis for comparing their potency and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | MMP-1 | MMP-2 | MMP-7 | MMP-9 | MMP-14 | Reference(s) |
| This compound | -- | 4 µM | -- | 20 µM | -- | [5] |
| Marimastat | 5 nM | 6 nM | 13 nM | 3 nM | 9 nM | [4][6] |
Note: "--" indicates data not available from the searched sources.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Animal Model | Administration | Key Findings | Reference(s) |
| This compound | Rat | Oral, IV, IP | Distributed in the extracellular fluid; 84% of the intravenously administered drug is excreted unchanged. | [5] |
| Marimastat | Human | Oral | Well absorbed; estimated plasma elimination half-life of 4 to 5 hours; Cmax of 196 ng/mL at a 50 mg twice-daily dose. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate MMP inhibitors like this compound and marimastat.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is a standard method to determine the inhibitory potency (IC50) of a compound against a specific MMP.
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor (e.g., marimastat or this compound) in a suitable solvent like DMSO.
-
Create a serial dilution of the inhibitor in an appropriate assay buffer.
-
Dilute the recombinant active MMP enzyme to a working concentration in a cold assay buffer.
-
Prepare the fluorogenic MMP substrate in the assay buffer as per the manufacturer's guidelines.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the diluted inhibitor solutions to the designated wells.
-
Add the diluted enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
-
In Vivo Models of Metastasis
Animal models are essential for evaluating the anti-metastatic potential of MMP inhibitors in a physiological context.
-
Model Selection:
-
Commonly used models include xenograft models, where human cancer cells are implanted into immunocompromised mice, and syngeneic models, where mouse tumor cells are implanted into mice with the same genetic background.[8] Genetically engineered mouse models (GEMMs) that spontaneously develop tumors and metastasize are also utilized.[9]
-
-
Drug Administration:
-
Tumor Growth and Metastasis Assessment:
-
Primary tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, animals are euthanized, and primary tumors and potential metastatic sites (e.g., lungs, liver) are excised.
-
Metastasis can be quantified by counting the number of metastatic nodules on the organ surface or by histological analysis of tissue sections.
-
-
Data Analysis:
-
The effect of the inhibitor on primary tumor growth and metastasis is compared between the treated and control groups using appropriate statistical methods.
-
Preclinical and Clinical Findings
This compound: Preclinical studies in mice have shown that intraperitoneal administration of this compound at doses of 50, 250, and 500 mg/kg daily for two weeks resulted in a 50-85% inhibition of metastasis formation without observable toxic effects.[5]
Marimastat: Marimastat has progressed through Phase I, II, and III clinical trials for various cancers.[11] While it demonstrated good oral bioavailability, a significant dose-limiting toxicity was musculoskeletal pain, observed in over 60% of patients at doses above 50 mg twice daily.[11] Although some Phase II studies showed promising activity based on tumor marker reduction, Phase III trials in pancreatic and gastric carcinoma and glioma did not demonstrate a significant improvement in overall survival.[11][12]
Conclusion
The comparison between this compound and marimastat highlights a classic trade-off in drug development: broad-spectrum versus selective inhibition. Marimastat, with its potent, broad-spectrum activity, has been extensively studied in the clinic but was ultimately hampered by toxicity and a lack of overwhelming efficacy in late-stage cancers.[11][12] this compound, with its selectivity for MMP-2, represents a more targeted approach that may offer a better therapeutic window. However, it is at a much earlier stage of development, and more extensive preclinical and clinical data are needed to fully assess its potential.
For researchers and drug developers, the story of marimastat provides valuable lessons on the challenges of targeting the complex tumor microenvironment and the importance of patient selection and therapeutic window. The development of more selective inhibitors like this compound reflects a strategic shift towards precision medicine in oncology. Future research should focus on direct comparative studies and the exploration of combination therapies to fully leverage the potential of MMP inhibition in cancer treatment.
References
- 1. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metastasis is strongly reduced by the matrix metalloproteinase inhibitor Galardin in the MMTV-PymT transgenic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The matrix metalloproteinase inhibitor marimastat inhibits seizures in a model of kainic acid-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Cis- and Trans-Isomers: The Case of Combretastatin A-4
Disclaimer: The term "cis-ACCP" does not correspond to a recognized chemical compound in publicly available scientific literature. This guide provides a comparative analysis of a well-documented drug, Combretastatin (B1194345) A-4, to illustrate the critical importance of cis-trans isomerism in pharmacology, a concept that may be relevant to the intended topic of "this compound."
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of geometric isomers is paramount. The spatial arrangement of atoms in cis and trans isomers, though seemingly subtle, can lead to vastly different pharmacological effects. This guide provides an objective comparison of the biological activities of cis- and trans-Combretastatin A-4, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to Combretastatin A-4
Combretastatin A-4 (CA-4) is a natural product isolated from the South African willow tree, Combretum caffrum. It is a potent anticancer agent that functions by inhibiting tubulin polymerization. The biological activity of CA-4 is highly dependent on its stereochemistry, with the cis-isomer being exceptionally active, while the trans-isomer is significantly less potent[1][2]. This dramatic difference in activity makes CA-4 an excellent model for understanding the role of geometric isomerism in drug-receptor interactions.
Data Presentation: Quantitative Comparison of Isomer Activity
The cytotoxic and anti-proliferative activities of cis- and trans-Combretastatin A-4 are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The cis-isomer consistently demonstrates significantly greater potency.
| Isomer | Target/Assay | Cell Line(s) | IC50 Value | Reference(s) |
| cis-Combretastatin A-4 | Tubulin Polymerization | Purified tubulin | ~1.9 µM | [1] |
| Cytotoxicity | Various cancer cells | < 10 nM | [1] | |
| Cytotoxicity | MCF-7 | 10-50 nM | [3] | |
| trans-Combretastatin A-4 | Tubulin Polymerization | Purified tubulin | > 20 µM (significantly less active) | [1] |
| Cytotoxicity | Various cancer cells | > 60-fold less potent than cis-isomer | [1] |
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for cis-Combretastatin A-4 is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules[4]. This disruption of the microtubule cytoskeleton has several downstream effects, including:
-
Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their formation, cis-CA-4 causes cells to arrest in the G2/M phase of the cell cycle[5][6].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[6].
-
Vascular Disruption: cis-CA-4 has potent anti-angiogenic and vascular-disrupting properties. It can selectively target and disrupt the tumor vasculature, leading to a shutdown of blood flow to the tumor and subsequent necrosis. This is partly achieved by interfering with the VEGF/VEGFR-2 signaling pathway[3][7][8].
The trans-isomer of CA-4 is a poor fit for the colchicine-binding site on tubulin, which explains its significantly lower biological activity[1].
Caption: Signaling pathway of cis-Combretastatin A-4.
Experimental Protocols
This assay is crucial for demonstrating the direct inhibitory effect of Combretastatin A-4 isomers on microtubule formation.
Objective: To compare the in vitro effects of cis- and trans-Combretastatin A-4 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
cis-Combretastatin A-4 and trans-Combretastatin A-4 stock solutions in DMSO
-
Microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well, half-area microplates
Methodology:
-
Preparation: Prepare a 2x tubulin solution in General Tubulin Buffer. Keep on ice. Prepare serial dilutions of the cis- and trans-isomers in General Tubulin Buffer.
-
Reaction Setup: Add the diluted compounds or vehicle (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the 2x tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration is typically between 2-4 mg/mL.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The IC50 value for each isomer can be calculated by plotting the rate of polymerization or the final extent of polymerization against the logarithm of the compound concentration.
Caption: Experimental workflow for a tubulin polymerization assay.
References
- 1. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoswitchable anticancer activity via trans–cis isomerization of a combretastatin A-4 analog - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of cis-ACCP
For researchers and drug development professionals, adherence to strict safety and disposal protocols is paramount for laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for cis-ACCP (cis-2-aminocyclohexylcarbamoylphosphonic acid), grounded in established safety principles for chemical waste management.
Immediate Safety Notice: A specific, publicly available Safety Data Sheet (SDS) for this compound was not located during the initial information retrieval. The following procedures are based on the chemical properties of phosphonic acids and general best practices for hazardous laboratory waste. It is imperative that users obtain the official SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) office for definitive guidance that complies with all local, regional, and national regulations.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and potential health hazards.
Quantitative Data Summary
Due to the absence of a specific SDS, a comprehensive table of quantitative hazard data for this compound cannot be provided. The table below summarizes general information for phosphonic acids, which may not be representative of this compound's specific properties.
| Property | Value/Information | Source/Comment |
| Chemical Class | Organophosphorus Compound (Phosphonic Acid) | [1] |
| General Solubility | Poorly soluble in organic solvents; soluble in water and common alcohols. | [1] |
| General Hazards | May be corrosive to metals; potentially harmful if swallowed; may cause skin and eye irritation or damage. | [2] |
| Toxicity of Related Compounds | Some phosphonic acid derivatives are used in pharmaceuticals and have biological activity. | [1] |
Experimental Protocols: Waste Handling and Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Container Management:
-
Use only containers that are compatible with phosphonic acids. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the waste container is clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "cis-2-aminocyclohexylcarbamoylphosphonic acid (this compound)"
-
The primary hazards (e.g., "Corrosive," "Irritant" - pending confirmation from the official SDS)
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory manager.
-
-
Keep the waste container securely closed at all times, except when adding waste.
4. Storage of Waste:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
5. Disposal Procedure:
-
Do not attempt to neutralize or treat this compound waste in the laboratory. The reaction of phosphonic acids can be complex, and attempting to neutralize them without a specific, validated protocol can be dangerous.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize obtaining the official Safety Data Sheet and consulting with your institution's safety professionals for the most accurate and compliant disposal information.
References
Essential Safety and Operational Protocols for Handling cis-ACCP
Disclaimer: This document provides general guidance on personal protective equipment (PPE) and safe handling procedures for chemical compounds in a laboratory setting. No specific Safety Data Sheet (SDS) for cis-ACCP (cis-2-aminocyclohexylcarbamoylphosphonic acid) was identified in the available resources. In the absence of specific hazard data, it is imperative to handle this compound with a high degree of caution, assuming it may be hazardous. The following recommendations are based on best practices for handling potentially hazardous research chemicals and draw parallels from safety protocols for other active pharmaceutical ingredients.
Hazard Assessment and Precautionary Approach
Given that the toxicological properties of this compound are not well-documented in publicly available safety literature, a conservative approach to handling is essential. Researchers should treat this compound as potentially toxic and handle it within a designated area, such as a chemical fume hood, to minimize inhalation exposure. All personnel must be trained on the potential risks and the safety procedures outlined below before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous compounds.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for handling concentrated solutions or the solid compound. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles provide better protection against splashes. |
| Face | Face shield | Recommended to be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect against skin exposure. |
| Respiratory | N95 or higher-rated respirator | A respirator may be necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for this compound contaminated materials.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of solid this compound or its concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use tools such as spatulas and weighing paper appropriate for handling small quantities of potent compounds.
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate solvent.
-
Carefully remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All unused this compound and solutions containing it should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, sealed waste container and disposed of as hazardous waste.
Visual Guidance: Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
